molecular formula C66H80N6O11S2 B15556053 AF 568 DBCO

AF 568 DBCO

カタログ番号: B15556053
分子量: 1197.5 g/mol
InChIキー: YDZNMWCFFXXFGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AF 568 DBCO is a useful research compound. Its molecular formula is C66H80N6O11S2 and its molecular weight is 1197.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C66H80N6O11S2

分子量

1197.5 g/mol

IUPAC名

[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;bis(N,N-diethylethanamine)

InChI

InChI=1S/C54H50N4O11S2.2C6H15N/c1-53(2)27-36(30-70(63,64)65)39-23-42-47(25-44(39)56-53)69-48-26-45-40(37(31-71(66,67)68)28-54(3,4)57-45)24-43(48)50(42)38-20-19-34(22-41(38)52(61)62)51(60)55-21-11-5-6-16-49(59)58-29-35-14-8-7-12-32(35)17-18-33-13-9-10-15-46(33)58;2*1-4-7(5-2)6-3/h7-10,12-15,19-20,22-28,56H,5-6,11,16,21,29-31H2,1-4H3,(H,55,60)(H,61,62)(H,63,64,65)(H,66,67,68);2*4-6H2,1-3H3

InChIキー

YDZNMWCFFXXFGN-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to AF 568 DBCO for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 568 DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry for the precise labeling and visualization of biomolecules. We will delve into its chemical properties, spectral characteristics, and detailed protocols for its application in key research areas such as cell biology and bioconjugation.

Core Concepts: Understanding this compound

This compound is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor 568, conjugated to a dibenzocyclooctyne (DBCO) group.[1] This combination makes it a powerful tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1] The DBCO moiety is one of the most reactive cycloalkynes for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This bioorthogonal reaction allows for the covalent labeling of azide-containing biomolecules in living cells and whole organisms without the need for a cytotoxic copper catalyst.[1]

The AF 568 fluorophore is known for its high photostability, brightness, and pH resistance, making it suitable for a wide range of biological imaging applications.[1] Its hydrophilic nature also makes it an ideal choice for labeling sensitive proteins.[1]

Physicochemical and Spectral Properties of this compound

The performance of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Excitation Maximum (λex) 572 - 579 nm[1][2]
Emission Maximum (λem) 598 - 603 nm[1][2]
Molar Extinction Coefficient (ε) ~94,238 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.91[2]
Molecular Weight ~1197.51 g/mol [2]
Solubility Water, DMSO, DMF[2]
Appearance Dark violet solid[2]
Storage Conditions -20°C in the dark, desiccated[2]

The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction. This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, selective, and high-yielding. The DBCO group on the AF 568 molecule reacts specifically and efficiently with an azide (B81097) group on a target biomolecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

G cluster_product Product AF568_DBCO AF 568-DBCO Labeled_Molecule AF 568-Labeled Biomolecule AF568_DBCO->Labeled_Molecule + Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Labeled_Molecule label_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Chemical principle of SPAAC with this compound.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Labeling of Azide-Modified Cell Surface Glycans for Fluorescence Microscopy

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by visualization using this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine - Ac4ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Bovine Serum Albumin (BSA) for blocking

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an appropriate concentration of the azide-modified sugar for 24-72 hours to allow for metabolic incorporation into glycans.

  • Cell Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization (Optional, for intracellular targets):

    • Wash the cells with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Wash the cells with PBS.

    • Block with 3% BSA in PBS for 30 minutes.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS (e.g., 5-20 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells several times with PBS.

    • The cells are now ready for imaging using a fluorescence microscope.

G start Start: Culture Cells with Azide-Modified Sugar fix Fix Cells (e.g., 4% PFA) start->fix perm Permeabilize (Optional) (e.g., 0.1% Triton X-100) fix->perm block Block (e.g., 3% BSA) perm->block stain Incubate with This compound block->stain wash Wash Cells stain->wash image Image with Fluorescence Microscope wash->image

Workflow for labeling cell surface glycans.
Protocol 2: Antibody Conjugation with this compound

This protocol outlines the conjugation of this compound to an antibody for use in applications such as immunofluorescence or flow cytometry. This requires an azide-modified antibody.

Materials:

  • Azide-modified antibody

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or other purification tools

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-modified antibody is in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unconjugated this compound using a spin desalting column or other appropriate chromatography method (e.g., size exclusion chromatography).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the AF 568 dye (at its absorption maximum).

  • Storage:

    • Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

G start Start: Prepare Azide-Modified Antibody and this compound react Mix Antibody and this compound (Molar Excess of Dye) start->react incubate Incubate (RT or 4°C) react->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify characterize Characterize (e.g., Determine DOL) purify->characterize store Store Conjugated Antibody characterize->store

Workflow for antibody conjugation with this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in life sciences research and drug development, including:

  • Cellular Imaging: High-resolution visualization of labeled biomolecules in fixed or living cells.

  • Flow Cytometry: Quantification of cell surface markers or intracellular targets.

  • Super-Resolution Microscopy: Techniques like STORM can benefit from the bright and photostable properties of the AF 568 dye.

  • Protein-Protein Interaction Studies: Labeling of interacting partners to study their localization and dynamics.

  • Glycan Analysis: Metabolic labeling and visualization of glycans to study their roles in health and disease.

  • Drug Target Engagement: Labeling of drug molecules to visualize their interaction with cellular targets.

Conclusion

This compound is a robust and versatile fluorescent probe that empowers researchers to explore complex biological systems with high specificity and sensitivity. Its bright fluorescence, photostability, and participation in copper-free click chemistry make it an invaluable tool for a wide array of applications, from fundamental cell biology to the development of novel therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

AF 568 DBCO: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties of AF 568 DBCO, a fluorescent dye integral to modern bioorthogonal chemistry. It details its applications in cellular imaging and proteomics, offering comprehensive experimental protocols and visualizing complex biological and experimental workflows.

Core Chemical and Physical Properties

This compound is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This moiety allows for copper-free click chemistry, a highly specific and biocompatible reaction with azide-tagged molecules.[1][2] This bioorthogonal reaction is ideal for labeling biomolecules in living cells and whole organisms without the cytotoxicity associated with copper catalysts.[1][2] The AF 568 fluorophore is structurally analogous to Alexa Fluor 568, offering high photostability, brightness, and pH resistance.[2][3]

The key quantitative data for this compound are summarized in the tables below. It is important to note that slight variations in reported values exist across different suppliers due to variations in measurement conditions and conjugation linkers.

Table 1: General Physicochemical Properties of this compound

PropertyValue(s)Source(s)
Appearance Dark purple to black solid[4][5]
Solubility DMSO, DMF, Water[2][3]

Table 2: Spectroscopic Properties of this compound

PropertyValue(s)Source(s)
Excitation Maximum (λex) 572 nm, 578 nm, 579 nm[1][3][6]
Emission Maximum (λem) 598 nm, 602 nm, 603 nm[1][3][6]
Molar Extinction Coefficient (ε) 88,000 cm⁻¹M⁻¹, 94,000 cm⁻¹M⁻¹[2][3]
Quantum Yield (Φ) 0.91[6]

Table 3: Molecular Properties of this compound

PropertyValue(s)Source(s)
Molecular Weight 953.04 g/mol , 993.1 g/mol , 1155.44 g/mol , 1197.51 g/mol [2][3][6]
Molecular Formula C54H48N4O11S2, C63H74N6O11S2, C66H80N6O11S2[3][6]

Experimental Protocols

This compound is primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Below are detailed protocols for its application in labeling newly synthesized proteins in response to Epidermal Growth Factor Receptor (EGFR) signaling, a pathway known to stimulate protein synthesis.[7][8]

Visualizing Nascent Protein Synthesis via Metabolic Labeling and Click Chemistry

This protocol details the labeling and visualization of newly synthesized proteins in mammalian cells following stimulation of the EGFR signaling pathway.

Materials:

  • Mammalian cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • This compound

  • Fluorescence microscopy imaging system

Methodology:

  • Cell Culture and Starvation: Culture cells to the desired confluency. To synchronize the cells and reduce basal protein synthesis, starve the cells in a methionine-free medium for 1-2 hours.

  • Metabolic Labeling: Induce protein synthesis by treating the cells with a growth factor such as EGF. Simultaneously, supplement the methionine-free medium with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM. Incubate for 1-4 hours. AHA, a methionine analog, will be incorporated into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare a fresh solution of this compound in DMSO at a concentration of 1-5 mM.

    • Dilute the this compound stock solution in PBS to a final concentration of 10-50 µM.

    • Incubate the permeabilized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove excess dye.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for AF 568 (Excitation/Emission: ~578/602 nm).

Flow Cytometry Analysis of Nascent Protein Synthesis

This protocol adapts the metabolic labeling strategy for quantitative analysis of protein synthesis using flow cytometry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or other cell dissociation reagent

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., saponin-based buffer)

  • This compound

  • Flow cytometer

Methodology:

  • Metabolic Labeling: Follow steps 1 and 2 from the microscopy protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells using Trypsin-EDTA and wash with PBS.

    • Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization and Click Reaction:

    • Permeabilize the cells using a saponin-based permeabilization buffer for 15 minutes.

    • Perform the click chemistry reaction by incubating the cells with 10-50 µM this compound in the permeabilization buffer for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with the permeabilization buffer and once with PBS.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer equipped with appropriate lasers and detectors for AF 568.

Visualizing Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway leading to protein synthesis and the experimental workflow for its visualization using this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Promotes mRNA mRNA GeneExpression->mRNA Produces ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translates

Caption: EGFR signaling cascade leading to increased protein synthesis.

Experimental_Workflow CellCulture 1. Cell Culture & Starvation EGF_AHA 2. EGF Stimulation & AHA Metabolic Labeling CellCulture->EGF_AHA FixPerm 3. Fixation & Permeabilization EGF_AHA->FixPerm ClickReaction 4. Click Reaction with This compound FixPerm->ClickReaction Wash 5. Washing ClickReaction->Wash Imaging 6. Fluorescence Imaging Wash->Imaging

References

AF 568 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectral properties and common applications of AF 568 DBCO, a fluorescent dye crucial for modern biological research and drug development. The information presented is intended to support experimental design and data interpretation for professionals utilizing this powerful tool.

Core Spectral Properties

This compound is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor 568.[1] It is widely utilized in life sciences due to its high photostability and resistance to pH changes.[1] The dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for copper-free click chemistry, enabling the fluorescent labeling of azide-containing biomolecules within living cells or entire organisms.[1][2] This copper-free reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is biocompatible and highly specific, avoiding the cytotoxicity associated with copper catalysts.[3]

The spectral properties of this compound can vary slightly between suppliers due to different measurement conditions. The following table summarizes the key quantitative data available from various sources.

Spectral PropertyValueSource
Maximum Excitation Wavelength (λex) 579 nmDIANA Biotechnologies[1], MedchemExpress[4][5]
578 nmVector Labs[6][7]
572 nmLumiprobe[2], BroadPharm[8]
Maximum Emission Wavelength (λem) 603 nmDIANA Biotechnologies[1], MedchemExpress[4][5]
602 nmVector Labs[6][7]
598 nmLumiprobe[2], BroadPharm[8]
Molar Extinction Coefficient (ε) 94,000 cm⁻¹M⁻¹DIANA Biotechnologies[1]
94,238 cm⁻¹M⁻¹Lumiprobe[2], BroadPharm[8]
88,000 cm⁻¹M⁻¹Vector Labs[6][7]
Fluorescence Quantum Yield (Φ) 0.912Lumiprobe[2]
0.91BroadPharm[8]
Molecular Weight (MW) 1155.44 g/mol DIANA Biotechnologies[1]
953.04 g/mol Vector Labs[6][7]
993.1 g/mol BroadPharm[8]

Experimental Protocols

The following are generalized methodologies for utilizing this compound in common experimental workflows. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Protein Labeling with this compound

This protocol outlines the basic steps for labeling an azide-modified protein with this compound.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.[3] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) or through dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of AF 568 (around 579 nm).

Protocol 2: Live Cell Labeling and Imaging

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells.

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish or plate.

    • If metabolically incorporating an azide-modified precursor, incubate the cells with the precursor for the desired time period prior to labeling.

    • Wash the cells gently with a buffered saline solution (e.g., PBS) to remove any unbound precursor.

  • Labeling Reaction:

    • Prepare a solution of this compound in a cell-compatible buffer (e.g., PBS or cell culture medium without serum) at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • Incubate the cells with the this compound solution for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells two to three times with fresh buffer to remove any unbound dye.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of AF 568.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) azide Azide-Modified Biomolecule product Fluorescently Labeled Biomolecule azide->product Copper-Free Click Chemistry dbco This compound dbco->product G cluster_1 Experimental Workflow for Live Cell Imaging start Azide-Modified Precursor Incubation (Metabolic Labeling) wash1 Wash Cells start->wash1 labeling Incubate with This compound wash1->labeling wash2 Wash Cells labeling->wash2 imaging Fluorescence Microscopy wash2->imaging

References

An In-depth Technical Guide to AF 568 DBCO: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AF 568 DBCO, a fluorescent dye crucial for the precise labeling of biomolecules through copper-free click chemistry. This document details its spectral properties, experimental protocols for common applications, and visual representations of workflows to aid in experimental design and execution.

Core Properties of this compound

This compound is a bright, photostable, and hydrophilic orange-fluorescent dye.[1][2][3] It is structurally identical to Alexa Fluor® 568, offering comparable performance in various applications.[2][3] The dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the efficient labeling of azide-containing biomolecules in living cells and whole organisms without the cytotoxic effects of copper catalysts.[1][4][5] This bioorthogonal reaction is highly specific, as neither DBCO nor azide (B81097) groups are naturally present in biological systems, thus minimizing background fluorescence.[6]

Spectral and Photophysical Characteristics

The performance of a fluorophore is defined by its spectral properties and quantum efficiency. This compound exhibits a distinct excitation and emission profile, making it suitable for various fluorescence-based detection methods.

PropertyValueSource
Excitation Maximum (λex) 572 nm - 579 nm[1][2][7][8]
Emission Maximum (λem) 598 nm - 603 nm[1][2][7][8]
Molar Extinction Coefficient (ε) 88,000 - 94,238 L·mol⁻¹·cm⁻¹[1][3][9]
Fluorescence Quantum Yield (Φ) 0.69 - 0.912[1][10][11][12]
Molecular Weight ~953.04 - 1197.53 g/mol [1][3][8][9]

Note: The exact values for excitation and emission maxima, extinction coefficient, and quantum yield can vary slightly depending on the solvent, pH, and conjugation state of the dye.[10] A notable discrepancy exists in the reported quantum yield, with some sources citing the value for the parent Alexa Fluor® 568 dye.[10][11]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for common applications of this compound, including antibody labeling and cell imaging.

Antibody Labeling via Copper-Free Click Chemistry

This protocol outlines the steps for conjugating this compound to an antibody that has been modified to contain an azide group. The process involves the activation of the antibody with a DBCO-NHS ester.

AntibodyLabeling cluster_prep Antibody Preparation cluster_activation DBCO Activation cluster_quenching Quenching & Purification cluster_conjugation Click Chemistry Conjugation A Purify Antibody (remove BSA, gelatin, azide) B Buffer Exchange to 0.1 M Sodium Bicarbonate A->B C Concentrate Antibody to 1 mg/mL B->C E Add 20-30 fold molar excess of DBCO-NHS ester to antibody D Prepare fresh 10 mM DBCO-NHS ester in DMSO D->E F Incubate at room temperature for 60 minutes E->F G Add Tris buffer to quench unreacted DBCO-NHS ester H Incubate for 15 minutes G->H I Purify DBCO-labeled antibody using a spin desalting column H->I J Mix DBCO-labeled antibody with azide-modified molecule (2-4x molar excess) K Incubate overnight at 4°C J->K L Purify final conjugate K->L

Workflow for Antibody Labeling with this compound.

Protocol: Antibody Activation with DBCO-NHS Ester [6][13][14]

  • Antibody Preparation :

    • If necessary, remove additives like BSA and gelatin from the antibody solution using methods such as Melon™ Gel or centrifugal filter units.[6]

    • Exchange the buffer to 0.1 M sodium bicarbonate (pH 8.3). The presence of sodium azide in the buffer will negatively impact the reaction.[6][15]

    • Adjust the antibody concentration to approximately 1 mg/mL.[13][15]

  • Activation Reaction :

    • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[6]

    • Incubate the reaction mixture for 60 minutes at room temperature.[6]

  • Quenching and Purification :

    • To stop the reaction, add Tris buffer (e.g., 10 µL of 100 mM Tris) to quench any unreacted DBCO-NHS ester.[6]

    • Incubate for an additional 15 minutes.[6]

    • Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.[6][14]

    • The resulting DBCO-functionalized antibody can be used immediately in a copper-free click reaction with an azide-containing molecule or stored at -20°C for up to a month. Note that the reactivity of the DBCO group may decrease over time.[6]

Live-Cell Imaging and Flow Cytometry

This compound is an excellent tool for visualizing azide-labeled biomolecules in living cells.[1][2] This is typically achieved by first metabolically incorporating an azide-containing precursor, followed by labeling with the fluorescent probe.

LiveCellImaging cluster_metabolic Metabolic Labeling cluster_labeling Fluorescent Labeling cluster_analysis Analysis A Culture cells with an azide-modified precursor (e.g., Ac4ManNAz) B Incubate to allow metabolic incorporation A->B C Wash cells to remove excess precursor B->C D Incubate cells with this compound (5-30 µM) C->D E Incubate for 30-60 minutes at room temperature, protected from light D->E F Wash cells to remove unbound dye E->F G Image with fluorescence microscope F->G H Analyze via flow cytometry F->H SignalingPathway A Cellular Stimulus C Activation of Signaling Pathway A->C B Metabolic Incorporation of Azide Precursor into Signaling Molecule 'X' D Translocation/Modification of Molecule 'X-azide' B->D C->D E Cell Fixation & Permeabilization (optional) D->E F Labeling with this compound E->F G Fluorescence Microscopy F->G H Visualization of Molecule 'X' Localization and Dynamics G->H

References

An In-Depth Technical Guide to the Stability and Storage of AF 568 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, the stability and proper storage of reagents are paramount to ensure experimental reproducibility and success. This guide provides a comprehensive overview of the stability and optimal storage conditions for Alexa Fluor 568 DBCO (AF 568 DBCO), a widely used fluorescent probe for labeling azide-modified biomolecules.

Introduction to this compound

This compound is a molecule that combines the bright and photostable Alexa Fluor 568 dye with a dibenzocyclooctyne (DBCO) group.[1] This structure allows for a highly specific and efficient reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This bioorthogonal reaction is ideal for labeling biomolecules in living cells and organisms where the cytotoxicity of a copper catalyst is a concern.[2] The resulting triazole linkage is highly stable, making it suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2]

Recommended Storage Conditions

Proper storage is crucial to maintain the reactivity and fluorescence of this compound. The following tables summarize the recommended storage conditions for both the solid form and solutions of the compound, based on information from various suppliers.

Table 1: Storage of Solid this compound
ConditionTemperatureDurationAdditional Notes
Long-term-20°CUp to 24 months[1]Protect from light, keep desiccated.[1][2]
ShippingAmbientUp to 3 weeks[1]
Table 2: Storage of this compound Solutions
SolventTemperatureDurationAdditional Notes
DMSO/DMF-80°CUp to 6 months[3][4]Protect from light, store under an inert atmosphere (e.g., nitrogen).[3][4] Aliquot to avoid repeated freeze-thaw cycles.
DMSO/DMF-20°CUp to 1 month[3][4]Protect from light, store under an inert atmosphere (e.g., nitrogen).[3][4] Aliquot to avoid repeated freeze-thaw cycles.

Stability Profile of this compound

The stability of this compound is influenced by both the Alexa Fluor 568 dye and the DBCO moiety.

Alexa Fluor 568 Dye Stability

The Alexa Fluor 568 dye is known for its excellent photostability and chemical stability.[5][6] Key features include:

  • Photostability: It is more resistant to photobleaching compared to other fluorescent dyes like FITC, allowing for longer exposure times during imaging.[5][6][7]

  • pH Independence: Its fluorescence is stable over a wide pH range (typically pH 4 to 10), which is advantageous for experiments in various cellular environments.[8][9][10]

  • Water Solubility: The sulfonated nature of the Alexa Fluor dye enhances its water solubility.[10]

DBCO Moiety Stability

The DBCO group, while highly reactive towards azides, is susceptible to degradation under certain conditions. Researchers should be aware of the following potential stability issues:

  • Reaction with Thiols: DBCO can react with free thiols, such as those found in cysteine residues of proteins or in reducing agents like dithiothreitol (B142953) (DTT).[11] This can lead to non-specific labeling and a reduction in the concentration of active DBCO reagent. It is advisable to avoid the use of thiol-containing reagents in buffers when working with DBCO-functionalized molecules.[11]

  • Oxidation and Hydration: The strained alkyne in the DBCO ring can be susceptible to oxidation and hydration over time, leading to a loss of reactivity.[12] Storing under an inert atmosphere can help to mitigate oxidation.

  • Acid-Mediated Rearrangement: Strong acidic conditions can cause an inactivating rearrangement of the DBCO group.[12] This is a critical consideration during the synthesis and purification of DBCO-containing peptides and other molecules.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and ensuring the quality of the reagent.

AF568_DBCO This compound Oxidation Oxidation AF568_DBCO->Oxidation O2, light Thiol_Addition Thiol Addition AF568_DBCO->Thiol_Addition R-SH Acid_Rearrangement Acid-Mediated Rearrangement AF568_DBCO->Acid_Rearrangement H+ Degradation_Products Degradation Products (Loss of Reactivity and/or Fluorescence) Oxidation->Degradation_Products Thiol_Addition->Degradation_Products Acid_Rearrangement->Degradation_Products

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Assessing Stability by HPLC-MS

This protocol allows for the quantitative analysis of the degradation of this compound over time under different storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, DMSO)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and a mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvents (e.g., DMSO, PBS). Aliquot the solutions into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).

  • Incubation: Store the vials under the specified conditions and protect them from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.

  • HPLC-MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the sample onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact this compound from any degradation products.

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of Alexa Fluor 568 (around 578 nm) and the MS detector to identify the parent molecule and any degradation products by their mass-to-charge ratio.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of intact this compound against time for each storage condition to determine the degradation kinetics.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the photostability of this compound upon exposure to light.[5]

Materials:

  • This compound solution in a suitable buffer (e.g., PBS)

  • Fluorescence microscope with a camera and appropriate filter sets for Alexa Fluor 568

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare a slide with a droplet of the this compound solution.

  • Imaging:

    • Place the slide on the microscope stage and focus on the sample.

    • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular intervals (e.g., every 20 seconds) for a total duration of several minutes.[5]

  • Data Analysis:

    • Using the image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of decay indicates the photostability of the fluorophore.

Application Workflows and Signaling Pathways

This compound is a versatile tool for various applications in cell biology and drug development. The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway study using this reagent.

cluster_0 Cell Preparation cluster_1 Labeling Reaction cluster_2 Analysis Metabolic_Labeling Metabolic Labeling of Cells with Azide-Modified Precursor AF568_DBCO_Addition Addition of this compound to Azide-Labeled Cells Metabolic_Labeling->AF568_DBCO_Addition Incubation Incubation to Allow Click Reaction AF568_DBCO_Addition->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Imaging Fluorescence Imaging (Microscopy or Flow Cytometry) Wash->Imaging

A typical workflow for labeling live cells with this compound.

cluster_0 Cell Surface Receptor Labeling cluster_1 Signal Transduction Azide_Antibody Azide-Modified Antibody Binds to Receptor AF568_DBCO_Labeling This compound Labels Antibody via Click Chemistry Azide_Antibody->AF568_DBCO_Labeling Ligand_Binding Ligand Binding Induces Receptor Dimerization Phosphorylation Autophosphorylation of Intracellular Domains Ligand_Binding->Phosphorylation Downstream_Signaling Recruitment of Adaptor Proteins and Downstream Signaling Cascade Phosphorylation->Downstream_Signaling

Studying a signaling pathway using this compound labeling.

Conclusion

This compound is a powerful reagent for fluorescently labeling biomolecules through copper-free click chemistry. To ensure the integrity and reactivity of this compound, it is imperative to adhere to the recommended storage conditions, particularly for solutions, which should be stored at low temperatures, protected from light, and under an inert atmosphere. While the Alexa Fluor 568 component is highly stable, the DBCO moiety is susceptible to degradation through oxidation, reaction with thiols, and acid-mediated rearrangement. By understanding these stability characteristics and employing appropriate handling and storage procedures, researchers can achieve reliable and reproducible results in their experiments.

References

AF 568 DBCO for Bioorthogonal Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 568 DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its chemical and spectral properties, provides established protocols for its use in cellular and molecular biology, and illustrates its application in advanced research areas such as signal transduction and targeted drug delivery.

Core Properties of this compound

This compound is a bright, photostable, and hydrophilic fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is structurally identical to Alexa Fluor 568, offering comparable performance in various applications.[2][3] The key feature of this molecule is the dibenzocyclooctyne (DBCO) group, a highly reactive cyclooctyne (B158145) that enables copper-free click chemistry.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can occur within living systems without interfering with native biochemical processes.[1] The reaction between the DBCO moiety and an azide-modified target molecule is highly specific and efficient, forming a stable triazole linkage. This makes this compound an ideal tool for fluorescently labeling azide-containing biomolecules in live cells, whole organisms, and fixed samples without the cytotoxicity associated with copper catalysts.[1]

Quantitative Data Summary

The photophysical and chemical properties of this compound are critical for its application in fluorescence-based assays. Below is a summary of these properties compiled from various suppliers. It is important to note that slight variations in these values can occur depending on the specific vendor and the experimental conditions under which they were measured.

PropertyValueSource(s)
Molecular Weight ( g/mol ) 953.04[2]
1155.44[3]
1197.53Lumiprobe
Excitation Maximum (nm) 572Lumiprobe
578[2]
579[3][4]
Emission Maximum (nm) 598Lumiprobe
602[2]
603[3][4]
**Extinction Coefficient (M⁻¹cm⁻¹) **88,000[2]
94,000[3]
94,238Lumiprobe
Fluorescence Quantum Yield 0.912[5]
Solubility Water, DMSO, DMF[2]
Storage Conditions -20°C in the dark, desiccated[1]

Principles of Bioorthogonal Labeling with this compound

The core principle behind the utility of this compound lies in the concept of bioorthogonal chemistry. This involves a two-step process:

  • Metabolic or Chemical Incorporation of an Azide (B81097) Moiety: A target biomolecule (e.g., a protein, glycan, or nucleic acid) is modified to contain an azide (-N₃) group. This can be achieved through metabolic labeling, where cells are fed an azide-containing precursor that is incorporated into biomolecules through natural biosynthetic pathways (e.g., using azido (B1232118) sugars to label glycans).[6] Alternatively, genetic code expansion techniques can be used to incorporate azide-functionalized unnatural amino acids into proteins.

  • Copper-Free Click Reaction: The azide-modified biomolecule is then specifically and covalently labeled with this compound through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] The inherent ring strain of the DBCO group allows this reaction to proceed rapidly and with high efficiency at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2]

G cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: Bioorthogonal Labeling Azide_Precursor Azide-modified Precursor (e.g., Azido Sugar) Cell Live Cell Azide_Precursor->Cell Metabolic Incorporation Azide_Biomolecule Azide-modified Biomolecule Cell->Azide_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide_Biomolecule->Labeled_Biomolecule Copper-Free Click Chemistry AF568_DBCO This compound AF568_DBCO->Labeled_Biomolecule Detection Detection Labeled_Biomolecule->Detection Fluorescence Microscopy, Flow Cytometry, etc.

Principle of bioorthogonal labeling using this compound.

Experimental Protocols

The following are detailed protocols for common applications of this compound. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Cell Surface Glycans and Fluorescence Microscopy

This protocol describes the labeling of cell surface sialoglycans for visualization by fluorescence microscopy.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Anhydrous DMSO

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • This compound Labeling:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Wash the cells twice with warm PBS.

    • Dilute the this compound stock solution in PBS or serum-free medium to a final concentration of 5-20 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

  • Fixation and Staining:

    • Wash the cells three times with PBS to remove excess dye.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission ~579/603 nm) and DAPI.

G start Start cell_culture Culture cells with Ac₄ManNAz (1-3 days) start->cell_culture wash1 Wash with PBS cell_culture->wash1 dbco_labeling Incubate with This compound (30-60 min) wash1->dbco_labeling wash2 Wash with PBS dbco_labeling->wash2 fixation Fix with 4% PFA wash2->fixation wash3 Wash with PBS fixation->wash3 permeabilization Optional: Permeabilize with Triton X-100 wash3->permeabilization counterstain Counterstain with DAPI permeabilization->counterstain wash4 Wash with PBS counterstain->wash4 imaging Mount and Image wash4->imaging G cluster_0 Cell Surface cluster_1 Intracellular GPCR_Surface Azide-GPCR + this compound (Labeled Receptor) Endosome Early Endosome GPCR_Surface->Endosome Endocytosis Agonist Agonist Agonist->GPCR_Surface Binding & Activation Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling Pathway Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling_Endosome->GPCR_Surface Recycling to Surface G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Antibody_DBCO Antibody-DBCO (Targeting Moiety) Tumor_Cell Tumor Cell with Surface Antigen Antibody_DBCO->Tumor_Cell 1. Injection & Targeting Drug_Azide Azide-Drug (Therapeutic Payload) ADC Antibody-Drug Conjugate (Localized at Tumor) Drug_Azide->ADC 2. Injection & Bioorthogonal Ligation (Click) Tumor_Cell->ADC Drug_Release Drug_Release ADC->Drug_Release Internalization & Payload Release

References

understanding strain-promoted azide-alkyne cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in bioconjugation and drug development. Its bioorthogonality allows for the precise covalent labeling of biomolecules in their native environment without the need for cytotoxic copper catalysts.[1][2] This guide delves into the core principles of SPAAC, providing quantitative kinetic data, detailed experimental protocols, and visualizations to facilitate its application in research and therapeutic development.

Core Principles of SPAAC

At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition between an azide (B81097) and a terminal alkyne.[1] The reaction's driving force stems from the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy of the reaction, enabling it to proceed readily at physiological conditions.[1][] The azide and the strained alkyne are bioorthogonal functional groups, meaning they are chemically inert to the vast majority of biological molecules, thus ensuring high selectivity and minimal off-target reactions.[][4] The product of this reaction is a stable triazole linkage.[2]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, especially for in vivo applications where reactant concentrations are low and time is a critical factor. The reaction kinetics are typically second-order, and the rate is influenced by several factors including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[1][5][6]

Table 1: Second-Order Rate Constants of Common Cyclooctynes in SPAAC Reactions

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DIBO (Dibenzocyclooctyne)62 ± 12Measured with Alexa488-DIBO and an azide-functionalized rhodopsin.[7]
DBCO (Dibenzocyclooctyne)0.18 - 1.22Rate varies significantly with buffer, pH, and azide structure.[5][8]
BCN (Bicyclo[6.1.0]nonyne)Varies, often faster than DBCOBCN derivatives are often more reactive than DBCO.[9][10]
DIFO (Difluorinated cyclooctyne)~0.08One of the early reactive cyclooctynes developed for living systems.[11]
BARAC (Biarylazacyclooctynone)HighExhibits exceptional reaction kinetics.[4][10]
[9+1]CPP2.2 x 10⁻³Cycloparaphenylene-based strained alkyne.[12]
m[9+1]CPP9.6 x 10⁻³meta-linked version of [9+1]CPP with increased strain.[12]
[11+1]CPP4.5 x 10⁻⁴Larger and less strained cycloparaphenylene.[12]
fluor[11+1]CPP4.7 x 10⁻³Fluorinated cycloparaphenylene with enhanced reactivity.[12]

Table 2: Influence of Reaction Conditions on SPAAC Rate Constants with Sulfo-DBCO-amine [5][8]

Buffer (pH 7)AzideTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)
PBS1-azido-1-deoxy-β-D-glucopyranoside250.32 - 0.85
HEPES1-azido-1-deoxy-β-D-glucopyranoside250.55 - 1.22
DMEM1-azido-1-deoxy-β-D-glucopyranoside370.59 - 0.97
RPMI1-azido-1-deoxy-β-D-glucopyranoside370.27 - 0.77
PBS3-azido-L-alanine25Slower than with glucopyranoside azide
HEPES3-azido-L-alanine25Slower than with glucopyranoside azide

Note: The presence of a PEG linker on a DBCO-modified antibody was found to increase reaction rates by 31 ± 16%.[5][8][13]

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: General Protein Labeling with a DBCO-Functionalized Fluorescent Dye [1][14]

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1]

  • Reagent Preparation: Dissolve the DBCO-functionalized fluorescent dye in a compatible solvent like DMSO to create a stock solution.

  • Reaction Incubation: Add the DBCO-dye to the protein solution at a 5- to 20-fold molar excess. Incubate the reaction at room temperature or 37°C for 1-4 hours.[14]

  • Purification: Remove unreacted dye and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.[14][15]

  • Characterization: Confirm successful conjugation via SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to quantify the degree of labeling.[14]

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans [14][16]

  • Metabolic Labeling: Culture cells in a medium supplemented with an azido-sugar (e.g., Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them twice with cold PBS to remove any unincorporated azido-sugar.[14]

  • SPAAC Labeling: Resuspend the cells and add a DBCO-functionalized imaging probe (e.g., a fluorescent dye) to a final concentration of 10-50 µM. Incubate at 37°C for 30-60 minutes in the dark.[14]

  • Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[14]

  • Analysis: Analyze the labeled cells using flow cytometry or fluorescence microscopy.[14]

Protocol 3: Monitoring SPAAC Reaction Progress via UV-Vis Spectrophotometry [13]

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure the absorbance of the DBCO reagent, which typically has a characteristic absorbance peak around 309 nm.

  • Sample Preparation: Prepare the reaction mixture in a quartz cuvette. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.

  • Data Acquisition: Initiate the reaction by adding the azide-containing molecule to the cuvette. Immediately begin monitoring the decrease in absorbance at 309 nm over time as the DBCO reagent is consumed.

  • Data Analysis: The decrease in absorbance can be used to calculate the pseudo-first-order rate constant of the reaction.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne R2-Cyclooctyne Strained_Alkyne->Transition_State Triazole R1-Triazole-R2 Transition_State->Triazole Ring Strain Release

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow A Prepare Azide-Modified Biomolecule C Mix Reactants in Biocompatible Buffer A->C B Prepare DBCO-Functionalized Probe B->C D Incubate at RT or 37°C C->D E Purify Conjugate D->E F Characterize Product E->F

Caption: A typical experimental workflow for a SPAAC bioconjugation reaction.[17]

Drug_Delivery_Pathway cluster_targeting Targeting cluster_delivery Drug Delivery Antibody DBCO-Antibody Tumor_Cell Azide-Expressing Tumor Cell Antibody->Tumor_Cell SPAAC Ligation ADC Antibody-Drug Conjugate Apoptosis Cell Death ADC->Apoptosis Drug Release

Caption: Pre-targeted drug delivery using SPAAC to form an Antibody-Drug Conjugate (ADC).

Applications in Drug Development

SPAAC's biocompatibility and efficiency make it a powerful tool in the pharmaceutical industry.[][10]

  • Targeted Drug Delivery: SPAAC is instrumental in creating targeted drug delivery systems. For instance, a targeting moiety like an antibody can be functionalized with a cyclooctyne, and a therapeutic agent can be equipped with an azide. Upon administration, the two components react in vivo at the target site, concentrating the therapeutic effect and minimizing systemic toxicity.[][18]

  • Antibody-Drug Conjugates (ADCs): SPAAC provides a reliable method for constructing ADCs. The precise control over the conjugation site and stoichiometry offered by this chemistry leads to more homogeneous and effective ADC products.[2]

  • In Vivo Imaging: The ability to perform SPAAC in living organisms has revolutionized molecular imaging.[2][16] By labeling biomolecules with probes that can be visualized through techniques like PET or fluorescence imaging, researchers can track biological processes and the biodistribution of drugs in real-time.[16][18]

  • Biomolecule Conjugation: SPAAC is widely used for the conjugation of various biomolecules, including proteins, peptides, nucleic acids, and glycans.[2] This has broad applications in diagnostics, vaccine development, and the creation of novel biomaterials.[18]

References

AF 568 DBCO: A Technical Guide to Solubility and Application in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility of AF 568 DBCO, a fluorescent probe crucial for bioorthogonal labeling. It also offers detailed experimental protocols for its use in copper-free click chemistry, a powerful tool for studying biomolecules in living systems.

Core Properties of this compound

This compound is a bright, photostable, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This DBCO moiety allows for a highly specific and bioorthogonal reaction with azide-tagged molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][3][4][5][6]

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions and in the design of labeling experiments. The compound is readily soluble in several common laboratory solvents.

Qualitative Solubility Data

Multiple sources confirm that this compound is soluble in the following solvents:

Quantitative Solubility Data

While extensive quantitative data is not widely published, one supplier provides a specific solubility for a structurally analogous compound in DMSO:

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO5.995.00May require ultrasonic agitation and warming. The hygroscopic nature of DMSO can impact solubility.

It is common practice to prepare stock solutions of this compound in anhydrous DMSO or DMF at concentrations ranging from 1 to 10 mM.

Experimental Protocols

Preparation of an this compound Stock Solution

This protocol describes the preparation of a 5 mM stock solution of this compound in DMSO.

Materials:

  • This compound (pre-weighed vial)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 5 mM concentration. For example, to a 1 mg vial of this compound (Molecular Weight: ~953 g/mol ), add approximately 210 µL of DMSO.

  • Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored properly, the solution should be stable for several months.[9][10]

Live Cell Labeling with this compound via Copper-Free Click Chemistry

This protocol provides a general framework for labeling azide-modified biomolecules on the surface of live mammalian cells.

Materials:

  • Mammalian cells cultured in an appropriate medium

  • Azide-derivatized metabolic precursor (e.g., an azide-modified sugar)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (5 mM in DMSO)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture mammalian cells in a medium containing an appropriate azide-derivatized metabolite (e.g., ManNAz for glycan labeling) for 24-48 hours. This allows for the incorporation of azide (B81097) groups into the cellular components.

  • Cell Preparation: Gently wash the cells two times with warm PBS to remove any unincorporated azide precursor.

  • This compound Labeling:

    • Prepare a labeling solution by diluting the 5 mM this compound stock solution in cell culture medium to a final concentration of 5 to 30 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal concentration and incubation time may need to be determined empirically for different cell types and experimental conditions.

  • Washing: Wash the cells three to four times with warm PBS to remove any unbound this compound.

  • Imaging: The cells are now ready for visualization. Image the fluorescently labeled cells using a fluorescence microscope equipped with a filter set appropriate for AF 568 (e.g., a Texas Red filter set).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound.

G cluster_prep Stock Solution Preparation start This compound (solid) add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex / Sonicate add_dmso->vortex stock 5 mM Stock Solution vortex->stock

Caption: Workflow for preparing a 5 mM this compound stock solution in DMSO.

G cluster_labeling Copper-Free Click Chemistry: Live Cell Labeling metabolic_labeling Incubate cells with azide-modified precursor wash1 Wash to remove unincorporated precursor metabolic_labeling->wash1 add_dbco Add this compound labeling solution wash1->add_dbco incubate Incubate (30-60 min) add_dbco->incubate wash2 Wash to remove unbound dye incubate->wash2 image Fluorescence Imaging wash2->image

Caption: Experimental workflow for labeling live cells using this compound.

References

Technical Guide: Properties and Application of AF 568 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physicochemical properties and a representative experimental protocol for the fluorescent dye AF 568 DBCO. This reagent is designed for the fluorescent labeling of azide-containing biomolecules via copper-free click chemistry.

Quantitative Data Summary

This compound is a bright, photostable, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables covalent labeling of azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst.[1] Key quantitative characteristics are summarized below.

PropertyValueReference
Molecular Weight 953.04 g/mol [1][2]
Alternate Molecular Weight 1197.51 g/mol [3][4]
Molecular Formula C66H80N6O11S2[3][4]
Excitation Maximum (λ_abs_) 578 - 579 nm[2][3]
Emission Maximum (λ_em_) 602 - 603 nm[2][3]
Extinction Coefficient 88,000 M⁻¹cm⁻¹[2]
Appearance Red to Dark Purple Solid[2][3][4]
Solubility Water, DMSO, DMF[2]

Note: Discrepancies in molecular weight can arise from different salt forms or structural isomers. The value of 953.04 g/mol is frequently cited for the common commercially available form.

Experimental Protocol: Fluorescent Labeling of Azide-Modified Proteins

This protocol provides a general procedure for labeling an azide-containing protein with this compound in an aqueous buffer. Optimization may be required depending on the specific protein and application.

2.1 Materials and Reagents

  • Azide-modified protein (e.g., produced via metabolic labeling with an azide-bearing amino acid).

  • This compound dye.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography column (e.g., PD-10) for purification.

2.2 Reagent Preparation

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light.[5]

  • Protein Solution: Prepare the azide-modified protein in PBS at a concentration of 1-10 mg/mL.

2.3 Labeling Procedure

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Mix the reaction components gently but thoroughly.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light to prevent photobleaching.

  • The reaction proceeds via a copper-free click reaction, forming a stable triazole linkage between the dye and the protein.[1]

2.4 Purification

  • Remove unreacted, excess this compound dye by passing the reaction mixture over a size-exclusion chromatography column (e.g., a desalting column).

  • Equilibrate the column with PBS, pH 7.4.

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with PBS. The brightly colored, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained longer on the column.

  • Collect the fractions containing the purified, fluorescently labeled protein.

2.5 Storage

  • Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the copper-free click chemistry labeling process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Result AzideProtein Azide-Modified Protein in PBS Reaction Combine & Incubate (Room Temp, 1-4h) AzideProtein->Reaction DBCO_Stock This compound in DMSO DBCO_Stock->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Crude Mixture LabeledProtein Purified Labeled Protein Purification->LabeledProtein Eluted Fraction 1 FreeDye Unreacted Dye Purification->FreeDye Eluted Fraction 2

References

Methodological & Application

Application Notes and Protocols for AF 568 DBCO in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AF 568 DBCO for the fluorescent labeling of biomolecules in live cells. The protocol leverages the principles of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve specific and efficient labeling for live-cell imaging applications.

Introduction

This compound is a bright, photostable, and hydrophilic orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety allows for a highly specific and bioorthogonal reaction with azide-containing molecules via SPAAC.[1] This copper-free click chemistry approach is particularly well-suited for live-cell imaging as it circumvents the cytotoxicity associated with copper catalysts used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5] The reaction is rapid, selective, and high-yielding, forming a stable triazole linkage.[6] this compound is an ideal tool for visualizing a wide range of azide-modified biomolecules, including proteins, glycans, and lipids, within their native cellular environment.[4][6]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is paramount for successful imaging experiments. AF 568 is structurally identical to Alexa Fluor® 568 and exhibits excellent photophysical properties.[2][3]

PropertyValueReference(s)
Excitation Maximum (λex)572 - 579 nm[1][2]
Emission Maximum (λem)598 - 603 nm[1][2]
Molar Extinction Coefficient~88,000 - 94,000 cm⁻¹M⁻¹[2][6]
Molecular Weight~953.04 - 1155.44 g/mol [2][3]
SolubilityWater, DMSO, DMF[3][6]
Purity>95% (HPLC)[6]
Storage Conditions-20°C in the dark, desiccated.[1][7][1][7]

Experimental Protocols

The following protocols provide a general framework for labeling azide-modified biomolecules in live cells with this compound. Optimization may be necessary for specific cell types, biomolecules of interest, and experimental conditions.

Protocol 1: Metabolic Labeling and Imaging of Cellular Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.

Materials:

  • Mammalian cells of interest

  • Appropriate cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 1% (v/v) Fetal Bovine Serum (FBS) in PBS

  • 4% Paraformaldehyde in PBS (for fixed-cell imaging, optional)

  • Fluorescence microscope with appropriate filter sets for AF 568

Procedure:

  • Metabolic Labeling: Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz) for 24-72 hours at 37°C in a 5% CO₂ incubator. This allows for the metabolic incorporation of the azide (B81097) group into cellular glycans.[8]

  • Cell Preparation:

    • Gently wash the cells two times with pre-warmed PBS containing 1% FBS.[8]

  • This compound Staining:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM).

    • Dilute the this compound stock solution in pre-warmed PBS with 1% FBS to a final working concentration of 5-30 µM.[8]

    • Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.[8]

  • Washing:

    • Wash the cells four times with PBS containing 1% FBS to remove unbound dye.[8]

  • Imaging:

    • The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for the AF 568 dye (Excitation/Emission: ~578/602 nm).[3][6]

    • Optional for Fixed-Cell Imaging:

      • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[6][8]

      • Wash the cells twice with PBS.[8]

      • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes if intracellular targets are to be co-stained.[6]

      • (Optional) Counterstain nuclei with a suitable dye (e.g., Hoechst 33342).[8]

      • Wash the cells two times with PBS before imaging.[8]

// Edges cell_culture -> wash1 [color="#4285F4"]; wash1 -> stain [color="#4285F4"]; stain -> wash2 [color="#4285F4"]; wash2 -> live_imaging [color="#34A853"]; live_imaging -> fix [style=dashed, color="#EA4335", label="Optional"]; fix -> wash3 [color="#EA4335"]; wash3 -> image_fixed [color="#EA4335"]; }

Caption: Experimental workflow for live-cell labeling with this compound.

Visualization of Signaling Pathways

Click chemistry with this compound provides a powerful method for visualizing dynamic cellular processes, such as signaling pathways.[6] By metabolically labeling specific molecules involved in a signaling cascade, their localization and trafficking can be monitored. One such application is the study of G-protein coupled receptor (GPCR) internalization upon ligand binding.[6]

// Edges ligand -> gpcr [label="1. Ligand Binding", color="#4285F4", fontcolor="#4285F4"]; gpcr -> complex [label="2. Complex Formation", color="#4285F4", fontcolor="#4285F4"]; complex -> endosome [label="3. Internalization", color="#EA4335", fontcolor="#EA4335"]; endosome -> recycling [label="4a. Recycling Pathway", color="#34A853", fontcolor="#34A853"]; endosome -> degradation [label="4b. Degradation Pathway", color="#5F6368", fontcolor="#5F6368"]; recycling -> gpcr [color="#34A853"]; }

Caption: Visualization of GPCR internalization and trafficking.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak fluorescent signal Insufficient metabolic labeling.Increase the concentration of the azide-modified precursor or extend the incubation time. Ensure the precursor is not degraded.
Inefficient click reaction.Optimize the concentration of this compound (try a range of 5-50 µM). Ensure the this compound solution is freshly prepared. Increase the incubation time for the click reaction.
Photobleaching.Minimize exposure of stained cells to light. Use an anti-fade mounting medium for fixed cells. Adjust imaging parameters (e.g., reduce laser power, decrease exposure time).
High background fluorescence Incomplete removal of unbound this compound.Increase the number and duration of wash steps after incubation with the dye. Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer for fixed and permeabilized cells.
Non-specific binding of the dye.Decrease the concentration of this compound. Include a blocking agent (e.g., BSA) in the staining buffer.
Cell toxicity or morphological changes High concentration of the azide-modified precursor or this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration for both the precursor and the dye. Reduce incubation times.
Contamination of reagents.Use sterile, high-purity reagents and solutions. Filter-sterilize solutions where appropriate.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling and visualization of biomolecules in living cells. Its bright fluorescence, high photostability, and compatibility with copper-free click chemistry make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The protocols and data presented here provide a solid foundation for the successful application of this compound in a wide range of live-cell imaging experiments.

References

Application Notes and Protocols for AF 568 DBCO Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins using AF 568 DBCO via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is highly specific, efficient, and bioorthogonal, making it ideal for labeling proteins in complex biological samples, including live cells, without the cytotoxicity associated with copper catalysts.[1][][3][4][5]

AF 568 is a bright, photostable, and hydrophilic orange-fluorescent dye, structurally identical to Alexa Fluor® 568.[4][6] Its dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for SPAAC, exhibiting a significantly higher reaction rate with azides compared to other cyclooctynes.[7] This allows for efficient labeling of azide-containing biomolecules inside living cells and whole organisms.[6][7]

Physicochemical and Spectral Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Excitation Maximum (λex)579 nm[6][8][9]
Emission Maximum (λem)603 nm[6][8][9]
Molar Extinction Coefficient (ε)~94,000 cm⁻¹M⁻¹[6]
Molecular Weight~1155.44 g/mol [6]
SolubilityWater, DMSO, DMF[4][10]
Storage ConditionsStore at -20°C in the dark, desiccated. Stable for up to 24 months.[7]

Experimental Protocols

This section details the necessary steps for preparing reagents and performing the protein labeling reaction. The protocol assumes the protein of interest has been modified to contain an azide (B81097) group. This can be achieved through various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., L-azidohomoalanine, AHA) or site-specific enzymatic modification.[1][5]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Azide_Modified_Protein Azide-Modified Protein Reaction_Setup Set up Labeling Reaction (Protein + this compound) Azide_Modified_Protein->Reaction_Setup AF568_DBCO_Stock Prepare this compound Stock Solution AF568_DBCO_Stock->Reaction_Setup Incubation Incubate (e.g., 4-12 hours, 4°C) Reaction_Setup->Incubation Purification Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubation->Purification Characterization Characterize Labeled Protein (Spectroscopy, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

Materials Required
  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines or ammonium (B1175870) ions.[11]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or other protein purification system.

  • Reaction tubes (e.g., microcentrifuge tubes)

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO. Protect the solution from light and moisture. For long-term storage, aliquot and store at -20°C. When dissolved in DMSO, the DBCO-NHS ester is stable for 2-3 months at -20°C.[12]

  • Protein Solution: The protein concentration should ideally be 2 mg/mL or higher for efficient labeling.[11] If the protein solution is dilute, it should be concentrated. The buffer must be free of primary amines (e.g., Tris) and sodium azide, which can interfere with the reaction.[11][12] If necessary, perform a buffer exchange into PBS.

Protein Labeling Protocol
  • Reaction Setup: In a reaction tube, combine the azide-modified protein with the this compound stock solution. A 2-4 fold molar excess of this compound to the protein is recommended for initial experiments.[12] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture overnight (e.g., 8-12 hours) at 4°C, protected from light.[12] Alternatively, the reaction can be performed for 1-2 hours at room temperature or for 6 hours at 37°C.[13][14] Reaction times may vary depending on the protein and desired degree of labeling.

  • Purification of the Labeled Protein: After incubation, it is crucial to remove the unreacted this compound. This is typically achieved using a size-exclusion chromatography column (e.g., a desalting column like Sephadex G-25) equilibrated with PBS.[14] Collect the fractions containing the fluorescently labeled protein, which will elute first.

  • Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) or stabilizing protein (e.g., BSA) and store in aliquots at -20°C or -80°C.[11][14]

Characterization of Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 579 nm (for AF 568).

Signaling Pathway and Reaction Visualization

The SPAAC reaction is a bioorthogonal ligation that forms a stable triazole linkage between the azide-modified protein and the DBCO-functionalized dye.

Diagram of the SPAAC Reaction

SPAAC_reaction cluster_product Product Protein_Azide Protein-N₃ Labeled_Protein Protein-Triazole-AF 568 Protein_Azide->Labeled_Protein + AF568_DBCO AF 568-DBCO AF568_DBCO->Labeled_Protein

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with AF 568 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the fluorescent labeling of azide-modified proteins using Alexa Fluor 568 DIBO alkyne (AF 568 DBCO). This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[][2] SPAAC enables the specific and covalent attachment of a fluorescent dye to a protein of interest without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3][4] The process involves two key steps: the introduction of an azide (B81097) group into the target protein and the subsequent reaction with the DBCO-functionalized fluorescent dye.

The azide group can be introduced into proteins through various methods, including the use of azide-functionalized N-hydroxysuccinimidyl (NHS) esters that react with primary amines (lysine residues and the N-terminus) or through metabolic labeling with azide-containing amino acid analogs.[5] Once the protein is azide-modified, the highly reactive DBCO moiety on the AF 568 dye readily and specifically reacts with the azide to form a stable triazole linkage.[6] This protocol provides a framework for both the modification of proteins with azide groups and the subsequent fluorescent labeling with this compound.

Physicochemical Properties of this compound

AF 568 is a bright, photostable, and hydrophilic orange-fluorescent dye.[3][6] Its key spectral and physical properties are summarized in the table below, making it an excellent choice for fluorescence microscopy and other fluorescence-based detection methods.

PropertyValue
Excitation Maximum (λex) 572-579 nm[6][7]
Emission Maximum (λem) 598-603 nm[6][7]
Molecular Weight Varies by manufacturer
Solubility Water, DMSO, DMF
Storage Conditions -20°C in the dark, desiccated[6][7]

Experimental Protocols

This section details the protocols for introducing azide groups into a protein and the subsequent labeling with this compound.

Part 1: Introduction of Azide Groups into Proteins using Azido-PEG4-NHS Ester

This protocol describes the modification of a protein with azide groups by targeting primary amines using an azide-functionalized NHS ester.[5]

Materials:

  • Protein of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., 7K MWCO for an antibody)[5]

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free PBS (pH 7.4) to a final concentration of 1-5 mg/mL.[5]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[5]

  • Labeling Reaction:

    • Calculate the required volume of the Azido-PEG4-NHS Ester stock solution to achieve a desired molar excess (a 20-fold molar excess is a good starting point).[5]

    • Add the calculated volume of the azide-NHS ester stock solution to the protein solution.

    • Mix gently and incubate for 1 hour at room temperature.[5]

  • Purification:

    • Remove the excess, unreacted Azido-PEG4-NHS Ester using a desalting column with an appropriate molecular weight cutoff for your protein.[5]

    • Follow the manufacturer's instructions for the desalting column.

    • The purified azide-modified protein is now ready for labeling with this compound.

Part 2: Labeling of Azide-Modified Protein with this compound

This protocol outlines the copper-free click chemistry reaction between the azide-modified protein and this compound.

Materials:

  • Azide-modified protein (from Part 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

  • Labeling Reaction:

    • To the azide-modified protein solution in PBS, add the this compound stock solution to achieve a 2 to 10-fold molar excess of the dye.

    • Mix gently and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4][8]

  • Purification:

    • Remove the unreacted this compound using a desalting column or dialysis.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and ~575 nm.

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the labeling protocol. Optimization may be required for specific proteins and applications.

ParameterRecommended Value/RangeNotes
Protein Concentration 1-5 mg/mL[5]Higher concentrations can improve reaction efficiency.
Azido-PEG4-NHS Ester Molar Excess 10-30 foldA 20-fold excess is a common starting point.[5]
Azide Introduction Reaction Time 1 hour[5]At room temperature.
This compound Molar Excess 2-10 foldStart with a lower excess to avoid non-specific labeling.
SPAAC Reaction Time 2-4 hours at room temperature or overnight at 4°C[4][8]Longer incubation times can increase labeling efficiency.
Reaction Buffers Amine-free buffers (e.g., PBS, HEPES) at pH 7.2-8.5[5]Tris and other amine-containing buffers will compete with the protein for reaction with the NHS ester.

Diagrams

experimental_workflow cluster_azide_modification Part 1: Azide Modification cluster_fluorescent_labeling Part 2: Fluorescent Labeling protein Protein Solution (1-5 mg/mL in PBS) reaction1 Incubate 1 hr at room temperature protein->reaction1 nhs_ester Azido-PEG4-NHS Ester (10 mM in DMSO) nhs_ester->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 azide_protein Azide-Modified Protein purification1->azide_protein reaction2 Incubate 2-4 hrs (RT) or overnight (4°C) azide_protein->reaction2 af568_dbco This compound (1-10 mM in DMSO) af568_dbco->reaction2 purification2 Purification (Desalting Column/Dialysis) reaction2->purification2 labeled_protein AF 568 Labeled Protein purification2->labeled_protein

Caption: Experimental workflow for labeling proteins with this compound.

spacc_reaction cluster_reactants Reactants cluster_product Product azide Azide-Modified Protein triazole Stable Triazole Linkage (AF 568 Labeled Protein) azide->triazole SPAAC (Copper-Free) dbco This compound dbco->triazole

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Application Notes: Protocol for AF 568 DBCO Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified biomolecules in fixed cells using AF 568 DBCO. This method utilizes a copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), which is highly specific and biocompatible. AF 568 is a bright and photostable orange-fluorescent dye, structurally identical to Alexa Fluor® 568, making it an excellent choice for high-resolution imaging applications such as confocal microscopy and super-resolution microscopy.[1][2] The dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for copper-free click reactions, exhibiting a significantly higher reaction rate with azides compared to other cyclooctynes and even the copper-catalyzed click reaction (CuAAC).[3][4][5] This protocol is designed to provide a clear and reproducible methodology for achieving high-quality staining with minimal background.

Data Presentation

The selection of a fluorescent dye is critical for achieving high-quality imaging results. Key parameters to consider include photostability and fluorescence intensity. The following table summarizes the photophysical properties of AF 568 and provides a comparative look at its photostability against another common fluorophore, FITC. The data demonstrates the superior photostability of AF 568, which retains a higher percentage of its initial fluorescence intensity over time under continuous illumination.[1][6][7]

ParameterAF 568 / Alexa Fluor® 568FITCReference
Excitation Maximum (nm)572 - 579~495[1][3][5][7]
Emission Maximum (nm)598 - 603~521[1][3][5][7]
Extinction Coefficient (cm⁻¹M⁻¹)88,000N/A[2]
Laser Line568 nm488 nm[2]
Photostability (Normalized Fluorescence Emission) [1][6][7]
Time 0s1.01.0[6]
Time 20s~0.95~0.75[6]
Time 40s~0.9~0.6[6]
Time 60s~0.85~0.5[6]
Time 80s~0.8~0.4[6]
Time 100s~0.75~0.35[6]

Experimental Protocols

This section details the step-by-step methodology for staining azide-modified biomolecules in fixed and permeabilized cells with this compound.

Materials
  • This compound (stored at -20°C, protected from light)[3][4]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (B43269) (4% in PBS), freshly prepared

  • Triton™ X-100 (0.1% in PBS) or other suitable permeabilization agent

  • Bovine serum albumin (BSA) (3% in PBS) for blocking

  • Cells cultured on coverslips or in imaging plates, containing azide-modified biomolecules

  • Mounting medium (preferably with an antifade agent)

  • (Optional) DAPI or Hoechst for nuclear counterstaining

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start: Azide-Modified Cells fix Fixation (4% Formaldehyde, 20 min) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (0.1% Triton X-100, 10 min) wash1->perm wash2 Wash (PBS) perm->wash2 block Blocking (3% BSA, 30 min) wash2->block stain This compound Staining (5-30 µM, 30-60 min, RT, dark) block->stain wash3 Wash (PBS + 0.05% Tween-20) stain->wash3 wash4 Wash (PBS) wash3->wash4 counterstain Optional: Nuclear Counterstain (DAPI) wash4->counterstain mount Mount Coverslip wash4->mount (if no counterstain) counterstain->mount image Fluorescence Microscopy mount->image end End image->end

Caption: Workflow for this compound staining in fixed cells.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.[8] Vortex to ensure the dye is fully dissolved. Store any unused stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.[4]

  • Cell Fixation and Permeabilization:

    • Grow cells on sterile coverslips or in an appropriate imaging dish.

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% formaldehyde in PBS for 20 minutes at room temperature.[8]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To reduce non-specific binding, incubate the cells with a blocking solution of 3% BSA in PBS for 30 minutes at room temperature.[6]

  • This compound Staining (Click Reaction):

    • Prepare the staining solution by diluting the 5 mM this compound stock solution in PBS to a final concentration of 5-30 µM. The optimal concentration may vary depending on the cell type and the abundance of the target molecule and should be determined empirically.

    • Remove the blocking solution and add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[8]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove any unbound dye.[6]

    • Wash the cells twice more with PBS for 5 minutes each.[6]

  • Counterstaining (Optional):

    • If nuclear counterstaining is desired, incubate the cells with a suitable nuclear stain, such as DAPI or Hoechst 33342, according to the manufacturer's instructions.

    • Wash the cells two times with PBS.[8]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an antifade reagent to minimize photobleaching.[4]

    • Image the stained cells using a fluorescence microscope equipped with filter sets appropriate for AF 568 (Excitation/Emission: ~578/603 nm).[6]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient azide (B81097) labeling.Ensure that the metabolic labeling or enzymatic introduction of the azide group was successful.
Low concentration of this compound.Titrate the this compound concentration to find the optimal staining concentration for your specific application.
Insufficient incubation time.Increase the incubation time for the click reaction.
Degradation of this compound.Use a fresh aliquot of the dye. Ensure proper storage at -20°C in the dark and desiccated.
Photobleaching.Minimize exposure of the sample to excitation light. Use an antifade mounting medium.
High Background Incomplete removal of unbound dye.Increase the number and duration of the washing steps after staining. Include a detergent like Tween-20 in the initial wash steps.[6]
Non-specific binding of the dye.Ensure the blocking step is performed adequately. Consider trying different blocking agents.
Autofluorescence.Use appropriate filter sets to distinguish the specific signal from autofluorescence. Consider using a background subtraction algorithm during image analysis.

References

Application Notes and Protocols for AF 568 DBCO Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and targeted drug delivery. This document provides a detailed guide for the conjugation of AF 568 DBCO (a bright and photostable orange-fluorescent dye) to azide-modified antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.[1] This bioorthogonal reaction offers high specificity and efficiency under mild, physiological conditions, making it an ideal method for labeling sensitive biomolecules like antibodies without the need for a cytotoxic copper catalyst.[2]

These application notes provide a comprehensive overview of the entire workflow, from antibody preparation to the characterization of the final conjugate. The protocols are designed to be clear and actionable for researchers in various fields.

Principle of the Method

The conjugation of this compound to an azide-modified antibody is a two-step process. First, the antibody is functionalized with an azide (B81097) group. This can be achieved through various methods, often by reacting primary amines (e.g., on lysine (B10760008) residues) with an azide-containing N-hydroxysuccinimide (NHS) ester. The second step is the highly specific and efficient copper-free click chemistry reaction between the azide-functionalized antibody and the dibenzocyclooctyne (DBCO) group of the AF 568 dye. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the antibody.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the conjugation process.

G cluster_pathway Chemical Reaction Pathway Azide-modified Antibody Azide-modified Antibody AF 568-Antibody Conjugate AF 568-Antibody Conjugate Azide-modified Antibody->AF 568-Antibody Conjugate SPAAC (Copper-free click chemistry) This compound This compound This compound->AF 568-Antibody Conjugate

Caption: Chemical reaction of this compound with an azide-modified antibody.

G Start Start Antibody Preparation Antibody Preparation Start->Antibody Preparation Azide Modification Azide Modification Antibody Preparation->Azide Modification Purification 1 Purification 1 Azide Modification->Purification 1 This compound Conjugation This compound Conjugation Purification 1->this compound Conjugation Purification 2 Purification 2 This compound Conjugation->Purification 2 Characterization Characterization Purification 2->Characterization End End Characterization->End

Caption: Experimental workflow for this compound antibody conjugation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound conjugation protocol. These values are based on established protocols and may require optimization for specific antibodies and applications.

Table 1: Antibody Azide Modification Parameters

ParameterRecommended RangeNotes
Molar Ratio of Azide-NHS Ester to Antibody 10x to 30xA higher ratio can increase the number of azide groups per antibody.[3]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0Amine-free buffers are essential for NHS ester reactions.
Incubation Time 30 - 60 minutesAt room temperature.
Incubation Temperature Room Temperature (20-25°C) or 4°C4°C for longer incubations to maintain protein stability.

Table 2: this compound Conjugation Parameters

ParameterRecommended RangeNotes
Molar Ratio of this compound to Antibody 2x to 10xThe optimal ratio depends on the desired Degree of Labeling (DOL).[4]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can enhance conjugation efficiency.
Reaction Buffer PBS, pH 7.2-7.4Avoid buffers containing sodium azide as it will react with DBCO.[3]
Incubation Time 2 - 16 hoursCan be performed for a few hours at room temperature or overnight at 4°C.
Incubation Temperature Room Temperature (20-25°C) or 4°C4°C is recommended for sensitive antibodies and longer incubation times.[5]

Table 3: Characterization of AF 568-Antibody Conjugate

ParameterTypical ValuesMethod of Determination
Degree of Labeling (DOL) 2 - 8UV-Vis Spectrophotometry
Conjugation Efficiency > 90%SDS-PAGE, UV-Vis Spectrophotometry
Antibody Recovery > 85%UV-Vis Spectrophotometry
Immunoreactivity > 90% of unconjugated antibodyELISA, Flow Cytometry

Experimental Protocols

Materials and Reagents
  • Purified antibody (free of amine-containing buffers and stabilizers like BSA)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS ester)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Spin desalting columns (e.g., 7K MWCO)

  • UV-Vis Spectrophotometer

  • Optional: Size-Exclusion Chromatography (SEC) system

Protocol 1: Antibody Azide Modification

This protocol describes the introduction of azide groups onto the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Azide-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction:

    • Add a 10- to 30-fold molar excess of the Azide-NHS ester solution to the antibody solution.

    • The final DMSO concentration should be below 20% to prevent antibody precipitation.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Azide-NHS ester using a spin desalting column equilibrated with PBS, pH 7.2.

Protocol 2: this compound Conjugation

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and this compound.

  • This compound Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.

  • Reaction:

    • Add a 2- to 10-fold molar excess of the this compound solution to the azide-modified antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2] Protect the reaction from light.

  • Purification:

    • Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.2.

Protocol 3: Characterization of the AF 568-Antibody Conjugate

This protocol outlines the steps to determine the Degree of Labeling (DOL) and assess the purity of the final conjugate.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~572 nm (Amax for AF 568).

    • Calculate the DOL using the following formula: DOL = (Amax * ε_antibody) / ((A280 - (Amax * CF)) * ε_dye)

      • Amax: Absorbance of the conjugate at the maximum absorption wavelength of AF 568 (~572 nm).

      • A280: Absorbance of the conjugate at 280 nm.

      • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]

      • ε_dye: Molar extinction coefficient of AF 568 at its Amax.

      • CF: Correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye).

  • Assess Purity:

    • Analyze the conjugate by SDS-PAGE. The conjugated antibody should show a higher molecular weight band compared to the unconjugated antibody.

    • For a more detailed analysis of purity and aggregation, use size-exclusion chromatography (SEC).

Troubleshooting

Table 4: Troubleshooting Guide

IssuePossible CauseRecommendation
Low DOL - Insufficient molar excess of this compound.- Inefficient azide modification of the antibody.- Presence of interfering substances in the antibody buffer (e.g., sodium azide).[3]- Increase the molar ratio of this compound to the antibody.- Optimize the azide modification step with a higher molar excess of Azide-NHS ester.- Ensure the antibody is in a compatible, amine-free, and azide-free buffer.
Antibody Precipitation - High concentration of DMSO.- High degree of labeling leading to increased hydrophobicity.- Keep the final DMSO concentration below 20%.- Reduce the molar excess of the labeling reagents.
Low Antibody Recovery - Non-specific binding to purification columns.- Aggregation and precipitation.- Pre-condition the purification column with a blocking agent (e.g., BSA), if compatible with the downstream application.- Perform conjugation and purification at 4°C.
Reduced Antibody Activity - Modification of critical amino acid residues in the antigen-binding site.- Steric hindrance from the fluorophore.- Consider site-specific conjugation methods if random amine labeling is problematic.- Optimize for a lower DOL.

Conclusion

The conjugation of this compound to azide-modified antibodies via copper-free click chemistry is a robust and efficient method for producing fluorescently labeled antibodies for a variety of research and diagnostic applications. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can achieve reproducible and high-quality conjugations. Careful characterization of the final conjugate, including the determination of the DOL and assessment of immunoreactivity, is crucial for ensuring reliable performance in downstream applications.

References

Application Notes and Protocols for AF 568 DBCO for In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AF 568 DBCO is a bright, orange-fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) moiety, enabling its use in copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the specific labeling of azide-modified biomolecules in living systems without the need for a cytotoxic copper catalyst.[2] These application notes provide a detailed overview and protocols for utilizing this compound for in vivo imaging in mice, a powerful technique for tracking cells, studying disease progression, and assessing the biodistribution of targeted therapies.

The core principle involves a two-step labeling process. First, cells of interest are metabolically labeled with an azide-containing precursor, which is incorporated into their surface glycans. These azide-labeled cells are then introduced into the mouse model. Subsequently, this compound is administered, which specifically reacts with the azide (B81097) groups on the target cells via a strain-promoted alkyne-azide cycloaddition (SPAAC), rendering them fluorescent for in vivo imaging.

Product Information

Table 1: Specifications of this compound

PropertyValue
Fluorophore Alexa Fluor 568 (or spectrally similar)
Reactive Group Dibenzocyclooctyne (DBCO)
Excitation Maximum ~572 nm
Emission Maximum ~598 nm
Molecular Weight Approximately 953.04 g/mol
Solubility Water, DMSO, DMF
Storage Store at -20°C in the dark, desiccated.

Note: Spectral properties can vary slightly between suppliers.[1]

Key Applications

  • Cell Tracking: Monitor the migration, proliferation, and fate of labeled cells in vivo (e.g., immune cells, cancer cells, stem cells).

  • Tumor Imaging: Visualize tumor growth, metastasis, and response to therapy by labeling tumor cells.

  • Biodistribution Studies: Determine the in vivo distribution and clearance of targeted nanoparticles or antibodies functionalized with azide groups.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Sugars (Ex Vivo)

This protocol describes the metabolic incorporation of azide groups onto the cell surface glycans of mammalian cells prior to their introduction into mice.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or other azide-modified sugar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to reach the desired confluency.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1-3 days to allow for the incorporation of the azide sugar into the cell surface glycans.[3]

  • Cell Harvesting: Wash the cells twice with PBS and then harvest them using standard cell culture techniques.

  • Cell Counting and Viability: Perform a cell count and assess viability before proceeding with in vivo administration.

Protocol 2: In Vivo Imaging of Azide-Labeled Cells with this compound

This protocol outlines the administration of azide-labeled cells into mice, followed by injection of this compound and subsequent in vivo fluorescence imaging.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Sterile PBS or other appropriate vehicle for injection

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Administration of Azide-Labeled Cells: Resuspend the desired number of azide-labeled cells in sterile PBS. The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental design.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before injection, dilute the stock solution in sterile PBS to the desired final concentration.

  • This compound Administration: After an appropriate time for the labeled cells to circulate and home to their target tissues (this may require optimization, typically 24-72 hours), administer the this compound solution to the mouse via intravenous (tail vein) injection. A typical dose to start with is 5 nmol in 200 µL.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the this compound.

    • Use an appropriate filter set for AF 568 (Excitation: ~570 nm, Emission: ~620 nm).

    • Optimize exposure time and binning to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and other organs.

    • Calculate the signal-to-background ratio.

Protocol 3: Ex Vivo Biodistribution Analysis

To confirm the in vivo imaging results and obtain more quantitative data, an ex vivo biodistribution study should be performed.

Materials:

  • In vivo imaging system

  • Surgical tools for dissection

  • 4% paraformaldehyde in PBS

Procedure:

  • Final In Vivo Imaging: Perform a final in vivo imaging session before euthanasia.

  • Euthanasia and Dissection: Euthanize the mouse at the final time point and immediately dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the dissected organs in the in vivo imaging system and acquire fluorescence images.

  • Quantitative Analysis:

    • Draw ROIs around each organ and quantify the average radiant efficiency.

    • Normalize the data to the weight of the tissue to express the results as % Injected Dose per gram of tissue (%ID/g), if a standard curve was generated.

  • Histological Analysis (Optional): Fix the tissues in 4% paraformaldehyde for subsequent histological analysis (e.g., fluorescence microscopy) to confirm the cellular localization of the AF 568 signal.

Quantitative Data

The following tables provide examples of the types of quantitative data that can be generated from in vivo imaging studies using DBCO-conjugated agents. Note that these values are illustrative and will need to be determined experimentally for your specific model and conditions.

Table 2: Illustrative Biodistribution of a DBCO-Conjugated Imaging Agent in a Tumor-Bearing Mouse Model

OrganMean Fluorescence Intensity (Radiant Efficiency)% Injected Dose/gram (Illustrative)
Tumor 1.5 x 10⁸7.5 ± 1.5
Liver 8.0 x 10⁷3.5 ± 0.5
Kidneys 6.5 x 10⁷2.8 ± 0.4
Spleen 4.2 x 10⁷1.9 ± 0.3
Lungs 3.1 x 10⁷1.4 ± 0.2
Heart 1.8 x 10⁷0.8 ± 0.1
Muscle 1.1 x 10⁷0.5 ± 0.1

Data are presented as mean ± standard deviation and are based on ex vivo analysis 24 hours post-injection. This data is adapted from a study using an Indium-111 labeled DBCO conjugate and should be considered illustrative for a fluorescent agent.[4]

Table 3: In Vivo Imaging Parameters for this compound

ParameterRecommended SettingNotes
Excitation Filter 570 nmOptimize based on your imaging system's available filters.
Emission Filter 620 nmA long-pass filter is recommended to collect the emission signal.
Exposure Time 1-5 secondsAdjust to avoid saturation while maximizing signal.
Binning Medium (4x4)Can be increased to improve signal at the expense of resolution.
F/Stop f/2 - f/4Lower f/stop increases light collection but can reduce resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for in vivo imaging using this compound.

experimental_workflow cluster_ex_vivo Ex Vivo Cell Preparation cluster_in_vivo In Vivo Procedures cluster_analysis Data Analysis cell_culture 1. Culture Cells of Interest metabolic_labeling 2. Metabolic Labeling with Azide Sugar cell_culture->metabolic_labeling harvesting 3. Harvest and Wash Azide-Labeled Cells metabolic_labeling->harvesting cell_injection 4. Inject Azide-Labeled Cells into Mouse harvesting->cell_injection dbco_injection 5. Inject this compound cell_injection->dbco_injection imaging 6. In Vivo Fluorescence Imaging dbco_injection->imaging ex_vivo_biodistribution 7. Ex Vivo Organ Imaging and Biodistribution imaging->ex_vivo_biodistribution histology 8. Histological Analysis (Optional) ex_vivo_biodistribution->histology

Caption: Experimental workflow for in vivo imaging.

Bioorthogonal Labeling Reaction

This diagram illustrates the copper-free click chemistry reaction between an azide-labeled cell and this compound.

click_chemistry azide_cell Azide-Labeled Cell (Cell-N₃) plus + af568_dbco This compound labeled_cell Fluorescently Labeled Cell af568_dbco->labeled_cell SPAAC Reaction (in vivo)

Caption: Copper-free click chemistry in vivo.

Illustrative Signaling Pathway: Cancer Metastasis

For researchers tracking cancer cells, understanding the signaling pathways involved in metastasis is crucial. The following diagram illustrates a simplified signaling cascade that promotes cancer cell invasion and metastasis, which can be studied using cell tracking with this compound.

metastasis_pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Metastasis Cell Invasion, Metastasis ERK->Metastasis Akt Akt PI3K->Akt Akt->Metastasis

References

Visualizing Biomolecules with AF 568 DBCO Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the visualization of biomolecules using AF 568 DBCO click chemistry. This powerful technique, based on the principles of bioorthogonal chemistry, allows for the specific and efficient fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both fixed and living systems.

Introduction to this compound Click Chemistry

This compound is a fluorescent probe that combines the bright and photostable Alexa Fluor 568 dye with a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO moiety enables a highly specific and efficient reaction with azide-functionalized biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4][] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo studies.[1][6][7]

The core principle involves a two-step labeling process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide (B81097) group.[8][9] This azide-tagged biomolecule can then be specifically and covalently labeled with the this compound probe, resulting in a stable triazole linkage and fluorescent visualization.[10][11]

Quantitative Data

The selection of a fluorescent probe is critical for achieving high-quality imaging results. The following tables summarize the key quantitative properties of this compound.

Photophysical Properties of AF 568 Value Reference
Excitation Maximum (λex)572-579 nm[1][2][10]
Emission Maximum (λem)598-603 nm[1][2][10]
Molar Extinction Coefficient (ε)94,000 - 94,238 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ)0.912[1][12]
Molecular Weight~1155.44 g/mol [2]
General Properties of this compound Description Reference
Reactivity Reacts with azide-labeled molecules via copper-free click chemistry (SPAAC).[10][11]
Brightness & Photostability AF 568 is a bright and photostable fluorophore, making it suitable for demanding imaging applications.[1][2][13]
Solubility Water-soluble.[3][12]
pH Sensitivity Fluorescence is largely insensitive to pH changes between pH 4 and pH 10.[12]
Storage Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks.[1][12]

Experimental Protocols

The following are detailed protocols for the labeling and visualization of biomolecules using this compound. Optimization may be required for specific experimental systems.

Protocol 1: Metabolic Labeling and Visualization of Proteins in Live Cells

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with this compound for live-cell imaging.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • This compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (optional nuclear stain)

Procedure:

  • Cell Seeding: Seed cells in an appropriate imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour at 37°C in a CO₂ incubator.

  • AHA Incorporation: Replace the methionine-free medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM). Incubate for 4-24 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation into newly synthesized proteins.

  • This compound Labeling:

    • Wash the cells twice with warm PBS.

    • Add pre-warmed live-cell imaging medium containing this compound at a final concentration of 5-20 µM.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[6]

  • Washing: Wash the cells three times with warm live-cell imaging medium to remove unbound this compound.[6]

  • Counterstaining (Optional): If desired, stain the nuclei by incubating the cells with Hoechst 33342 (e.g., 1 µg/mL) in live-cell imaging medium for 10 minutes.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm) and any counterstains used.[14]

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol outlines the procedure for labeling azide-modified proteins in cell lysates with this compound for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare Cell Lysate: Lyse cells containing azide-modified proteins using a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of the azide-modified protein lysate with PBS.

    • Add this compound to a final concentration of 10-100 µM.

    • Vortex the mixture gently.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Prepare for SDS-PAGE: Add an appropriate volume of SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with excitation and emission wavelengths appropriate for AF 568.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in biomolecule visualization using this compound click chemistry.

experimental_workflow A Biomolecule of Interest (e.g., Protein, Glycan) B Metabolic Labeling with Azide-Modified Precursor (e.g., AHA, Ac4ManNAz) A->B C Azide-Tagged Biomolecule D Add this compound C->D E Fluorescently Labeled Biomolecule F Fluorescence Microscopy or Gel Imaging E->F spaac_reaction cluster_product Product Azide Azide-Modified Biomolecule (R-N₃) Triazole Stable Fluorescently Labeled Biomolecule (Triazole Linkage) Azide->Triazole Strain-Promoted [3+2] Cycloaddition DBCO This compound DBCO->Triazole

References

Application Notes: AF 568 DBCO for Tracking Chondrocytes In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo tracking of chondrocytes is a critical tool for evaluating cell-based therapies for cartilage repair and understanding the fate of implanted cells. A robust method for this involves a two-step bioorthogonal labeling strategy: metabolic glycoengineering followed by copper-free click chemistry.[1][2] First, chondrocytes are cultured with an unnatural azide-modified sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and presented on the cell surface.[1][2] Subsequently, these azide (B81097) groups are specifically conjugated to a fluorescent dye, such as AF 568, that is linked to dibenzocyclooctyne (DBCO).[1] This strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with native biochemical processes or requiring cytotoxic copper catalysts.[3][4][5] This method allows for stable, covalent labeling of chondrocytes, enabling prolonged in vivo tracking.[1][2] Studies have shown that chondrocytes labeled with a similar DBCO-dye conjugate could be tracked for up to 4 weeks in vivo.[1][2]

AF 568 DBCO is a bright, photostable, orange-fluorescent probe that is well-suited for in vivo imaging.[6][7] Its spectral properties are similar to other common fluorophores like Alexa Fluor® 568, making it compatible with standard fluorescence microscopy and imaging systems.[6][7]

Data Presentation

Table 1: Quantitative Parameters for Chondrocyte Labeling and Tracking

Parameter Value/Range Notes Source
Ac4ManNAz Concentration 10–50 µM Higher concentrations (50 µM) may impact cellular functions like energy generation and migration. 10 µM is suggested as an optimal concentration to balance labeling efficiency and cell health. [1][8][9]
Ac4ManNAz Incubation Time 24–72 hours 3 days of incubation has been shown to be effective for chondrocytes. [1][10]
DBCO-Dye Concentration 15–50 µM The optimal concentration should be determined for each cell type to maximize signal and minimize background. [1][11]
DBCO-Dye Incubation Time 45–60 minutes Shorter incubation times are possible due to the fast reaction kinetics of SPAAC. [1][11]
In Vivo Tracking Duration Up to 4 weeks Demonstrated with DBCO-650 labeled chondrocytes implanted subcutaneously in mice. [1][2]

| Cell Viability | High | The labeling method exhibits low cytotoxicity. |[1][2] |

Table 2: Spectral Properties of this compound

Property Value Source
Excitation Maximum ~578-579 nm [6][7][12][13]
Emission Maximum ~602-603 nm [6][7][12][13]
Recommended Laser Line 568 nm or 532 nm [6]
Molar Extinction Coefficient ~88,000-94,000 cm⁻¹M⁻¹ [6][7]

| Structurally Similar Dyes | Alexa Fluor® 568, CF® 568 Dye |[6][7] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Chondrocytes with Ac4ManNAz

This protocol describes the incorporation of azide groups onto the cell surface glycans of chondrocytes.

Materials:

  • Primary chondrocytes or chondrocyte cell line

  • Complete chondrocyte culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Seed chondrocytes in culture flasks or plates at a desired density and allow them to adhere and grow.

  • Metabolic Labeling:

    • Dilute the Ac4ManNAz stock solution into the complete culture medium to a final concentration of 10-50 µM.[8][9][10] A lower concentration of 10 µM is recommended to minimize potential effects on cell physiology while maintaining sufficient labeling.[8][9][14]

    • Replace the existing medium with the Ac4ManNAz-containing medium.

    • Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azide sugar.[1][10]

Protocol 2: Fluorescent Labeling with this compound

This protocol details the copper-free click chemistry reaction to attach the fluorescent dye to the azide-modified chondrocytes.

Materials:

  • Azide-labeled chondrocytes (from Protocol 1)

  • This compound

  • Complete culture medium (serum-free medium is sometimes preferred for the labeling step to reduce non-specific binding)

  • PBS

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 2 mM).[11] Dilute this stock solution in culture medium to a final working concentration of 15-50 µM.

  • Cell Washing: Gently wash the azide-labeled chondrocytes twice with warm PBS to remove residual Ac4ManNAz.[11]

  • Click Reaction:

    • Add the this compound-containing medium to the cells.

    • Incubate for 45-60 minutes at 37°C, protected from light.[1][11]

  • Final Washing: Wash the cells three times with PBS to remove unbound this compound.[11]

  • Verification (Optional): The labeled cells are now ready for downstream applications. Labeling efficiency can be confirmed using fluorescence microscopy or flow cytometry.

Protocol 3: Preparation and Administration of Labeled Chondrocytes for In Vivo Studies

Materials:

  • This compound-labeled chondrocytes

  • Trypsin-EDTA

  • Sterile PBS or saline for injection

  • (Optional) 3D scaffold material compatible with chondrocytes

Procedure:

  • Cell Harvesting: Detach the labeled chondrocytes from the culture vessel using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.

  • Cell Counting and Viability: Resuspend the cell pellet in a small volume of PBS. Perform a cell count and assess viability using a method like Trypan Blue exclusion.

  • Preparation for Injection: Centrifuge the required number of cells (e.g., 1 x 10⁶ cells) and resuspend them in a sterile, physiologically compatible carrier, such as PBS or saline, at the desired concentration for injection.[1][2]

  • In Vivo Administration:

    • For cartilage defect models, the cell suspension can be injected directly into the joint space.

    • Alternatively, cells can be seeded onto a 3D scaffold, which is then implanted into the defect site or a subcutaneous location in an animal model (e.g., nude mouse).[1][2][15]

Protocol 4: In Vivo Imaging and Ex Vivo Analysis

Materials:

  • Animal model with implanted labeled chondrocytes

  • In vivo fluorescence imaging system

  • Histology equipment

Procedure:

  • In Vivo Imaging:

    • At desired time points post-implantation (e.g., 1, 7, 14, 28 days), anesthetize the animal.

    • Use a suitable in vivo imaging system (e.g., IVIS, multiphoton microscopy) equipped with appropriate filters for AF 568 (Excitation: ~570 nm, Emission: ~600 nm) to detect the fluorescent signal from the labeled cells.[16]

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the animals and harvest the tissue of interest (e.g., the joint or the subcutaneous implant).

    • The tissue can be imaged ex vivo to confirm the location of the labeled cells.

    • For detailed histological analysis, fix the tissue, embed in paraffin (B1166041) or OCT, and prepare sections.

    • Analyze the sections using fluorescence microscopy to visualize the AF 568-labeled chondrocytes in the context of the tissue architecture. Co-staining with histological dyes (e.g., Safranin O for cartilage matrix) or antibodies can provide further information on cell fate and function.

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fluorescent Labeling cluster_2 Step 3: In Vivo Application Ac4ManNAz Ac4ManNAz (Azide Sugar) Culture Incubate with Chondrocytes (24-72h) Ac4ManNAz->Culture CellSurface Azide Groups (-N3) Expressed on Cell Surface Culture->CellSurface IncubateDBCO Incubate with Azide-Cells (45-60 min) CellSurface->IncubateDBCO Copper-Free Click Chemistry DBCO This compound DBCO->IncubateDBCO LabeledCell Covalently Labeled Chondrocyte IncubateDBCO->LabeledCell Inject Prepare & Inject/ Implant Cells into Animal LabeledCell->Inject Track In Vivo Imaging & Ex Vivo Analysis Inject->Track

Caption: Experimental workflow for labeling and tracking chondrocytes.

G cluster_cell Chondrocyte Cell Membrane cluster_reagent Labeling Reagent Glycan Cell Surface Glycan Azide Azide Group (-N3) Glycan->Azide Triazole Stable Triazole Linkage Azide->Triazole Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO DBCO AF568 AF 568 Dye DBCO->AF568 Linker DBCO->Triazole

Caption: Bioorthogonal copper-free click chemistry reaction.

References

Application Notes and Protocols for SDS-PAGE Analysis of AF 568 DBCO Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise analysis of proteins is fundamental in biological research and drug development. A powerful technique for this purpose is the combination of bioorthogonal chemistry and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Specifically, the use of AF 568 DBCO for labeling azide-modified proteins followed by in-gel fluorescence analysis offers a highly specific and quantifiable method for protein visualization and characterization.

This document provides detailed application notes and protocols for the labeling of azide-modified proteins with this compound and their subsequent analysis by SDS-PAGE. AF 568 is a bright and photostable orange-fluorescent dye, and DBCO (Dibenzocyclooctyne) facilitates a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling proteins in complex biological samples.[1][2][3] The labeled proteins can then be separated by size using SDS-PAGE and visualized directly in the gel using a fluorescent imager, bypassing the need for western blotting.[4][5]

Principle of the Technology

The workflow involves two main stages: the labeling of the target protein and its analysis by SDS-PAGE.

  • Protein Labeling via Copper-Free Click Chemistry (SPAAC): An azide-modified protein of interest is reacted with this compound. The strained alkyne group (DBCO) on the fluorescent dye reacts specifically and covalently with the azide (B81097) group on the protein to form a stable triazole linkage.[1][2] This reaction is catalyzed by the ring strain in the DBCO molecule and does not require a cytotoxic copper catalyst, making it suitable for use with sensitive proteins and in living systems.[1][2]

  • SDS-PAGE and In-Gel Fluorescence Analysis: The AF 568-labeled protein is then denatured with SDS and separated by molecular weight using polyacrylamide gel electrophoresis.[6] The fluorescently tagged proteins can be directly visualized in the gel using an imaging system equipped with the appropriate excitation and emission filters for AF 568 (excitation maximum ~579 nm, emission maximum ~603 nm).[7] The fluorescence intensity of the protein band can be quantified to determine the amount of labeled protein.[8]

Key Applications

  • Confirmation of successful protein labeling.

  • Determination of protein purity and molecular weight.

  • Quantification of protein expression and modification.

  • Tracking of proteins in complex mixtures.

  • Validation of targets in drug discovery.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes the labeling of a purified azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spin desalting columns (for purification of labeled protein)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Determine the reaction stoichiometry: A molar excess of this compound to the azide-modified protein is typically used to ensure efficient labeling. A starting point of 10-20 fold molar excess is recommended.[2]

  • Set up the labeling reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution. The final DMSO concentration in the reaction mixture should be kept below 20% to avoid protein denaturation.[2]

  • Incubate the reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purify the labeled protein: Remove the unreacted this compound from the labeled protein using a spin desalting column according to the manufacturer's instructions.

  • Store the labeled protein: The purified AF 568-labeled protein can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: SDS-PAGE Analysis of AF 568 Labeled Proteins

This protocol details the separation and visualization of AF 568 labeled proteins.

Materials:

  • AF 568 labeled protein sample

  • 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Vertical electrophoresis system

  • Fluorescent protein ladder

  • Fluorescent gel imaging system with appropriate filters for AF 568

Procedure:

  • Sample Preparation:

    • Mix the AF 568 labeled protein sample with an equal volume of 2X Laemmli sample buffer.

    • Heat the mixture at 95°C for 5 minutes to denature the protein.[4]

    • Briefly centrifuge the sample to collect the contents at the bottom of the tube.[4]

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus with the polyacrylamide gel.

    • Fill the inner and outer chambers with SDS-PAGE running buffer.

    • Load the prepared protein samples and a fluorescent protein ladder into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 140 V) for approximately 1 hour or until the dye front reaches the bottom of the gel.[4]

  • In-Gel Fluorescence Imaging:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Optional: Briefly rinse the gel with deionized water. For gels with high background, a destaining step with a suitable buffer for 1 hour at room temperature may be performed.[4]

    • Place the gel on the imaging surface of a fluorescent gel imager.

    • Image the gel using an excitation source and emission filter appropriate for AF 568 (e.g., excitation ~579 nm, emission ~603 nm).

    • Acquire the image, avoiding saturation of the fluorescent signal to ensure accurate quantification.

Protocol 3: Quantitative Analysis of AF 568 Labeled Proteins

This protocol outlines the steps for quantifying the labeled protein from the in-gel fluorescence image.

Materials:

  • In-gel fluorescence image of the SDS-PAGE gel

  • Image analysis software (e.g., ImageJ/Fiji, Bio-Rad Image Lab)

Procedure:

  • Background Subtraction: Use the image analysis software to perform background subtraction on the gel image to reduce noise and improve signal accuracy.

  • Densitometry Analysis:

    • Define the lanes and identify the fluorescent bands corresponding to the AF 568 labeled protein.

    • Use the software's densitometry tool to measure the integrated intensity of each protein band.

  • Quantification using a Standard Curve (Optional but Recommended):

    • For absolute quantification, run a dilution series of a known concentration of purified AF 568 labeled protein on the same gel.

    • Measure the integrated intensity of the bands in the standard curve.

    • Plot a standard curve of integrated intensity versus the known amount of protein.

    • Determine the concentration of the unknown samples by interpolating their integrated intensity values on the standard curve.

  • Calculating the Degree of Labeling (DOL):

    • The DOL, or the number of dye molecules per protein molecule, can be estimated spectrophotometrically before SDS-PAGE.

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of AF 568 (~579 nm).

    • The protein concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm, corrected for the absorbance of the dye at 280 nm.

    • The dye concentration can be calculated using the Beer-Lambert law and the extinction coefficient of AF 568 at its absorbance maximum.

    • The DOL is the molar ratio of the dye to the protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Photophysical Properties of this compound

ParameterValueReference
Excitation Maximum (nm)~579[7]
Emission Maximum (nm)~603[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~91,300 at 577 nm[9]
Recommended Molar Excess for Labeling10-20 fold[2]

Table 2: Example Quantitative Analysis of AF 568 Labeled Protein

SampleProtein Loaded (µg)Integrated Fluorescence Intensity (Arbitrary Units)Calculated Amount (µg)Labeling Efficiency (%)
Standard 11.0500001.0N/A
Standard 20.5255000.5N/A
Standard 30.25128000.25N/A
Unknown Sample 15.0350000.714
Unknown Sample 25.0450000.918

Note: The calculated amount is determined from the standard curve. Labeling efficiency is calculated as (Calculated Amount / Protein Loaded) * 100.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_analysis SDS-PAGE Analysis azide_protein Azide-Modified Protein reaction SPAAC Reaction (Copper-Free Click) azide_protein->reaction af568_dbco This compound af568_dbco->reaction labeled_protein AF 568 Labeled Protein reaction->labeled_protein purification Purification labeled_protein->purification sample_prep Sample Preparation (Denaturation) purification->sample_prep sds_page SDS-PAGE sample_prep->sds_page imaging In-Gel Fluorescence Imaging sds_page->imaging quantification Quantitative Analysis imaging->quantification

Caption: Overall experimental workflow from protein labeling to quantitative analysis.

signaling_pathway cluster_reaction Copper-Free Click Chemistry (SPAAC) cluster_logic Logical Relationship protein Protein-N₃ (Azide-Modified Protein) product Protein-Triazole-AF 568 (Labeled Protein) protein->product dye AF 568-DBCO (Strained Alkyne) dye->product specificity High Specificity stable_product Stable Triazole Linkage specificity->stable_product bioorthogonality Bioorthogonal bioorthogonality->stable_product no_copper No Copper Catalyst no_copper->stable_product efficiency High Efficiency efficiency->stable_product

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AF 568 DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your AF 568 DBCO labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their copper-free click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for labeling proteins?

A1: The optimal concentration of this compound for protein labeling depends on the protein's concentration and the desired degree of labeling (DOL). A common starting point is to use a molar excess of the DBCO reagent relative to the azide-modified protein.[1][2][3] For many applications, a 1.5 to 10-fold molar excess of this compound is recommended.[3] It is crucial to optimize this ratio for each specific protein and application to avoid issues like protein precipitation from excessive labeling or low signal from insufficient labeling.[4][5]

Q2: What is a typical concentration range for labeling live cells with this compound?

A2: For live-cell imaging, a typical starting concentration range for this compound is 5-20 µM.[6] The ideal concentration will vary depending on the cell type, the density of azide (B81097) groups on the cell surface, and the incubation time.[7] It is recommended to perform a titration experiment to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.[6][8]

Q3: How can I determine the optimal this compound concentration for my specific experiment?

A3: Optimization is key for successful labeling. We recommend performing a titration experiment by testing a range of this compound concentrations. For protein labeling, you can vary the molar excess of the DBCO reagent. For cell labeling, test different micromolar concentrations. The goal is to find the concentration that yields the highest signal-to-noise ratio without causing adverse effects such as protein aggregation or cell death.[3][6][9]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Fluorescent Signal Inefficient Labeling: The concentration of this compound may be too low, or the incubation time may be too short.Increase the molar excess of this compound or the incubation time.[1][4] Consider performing the reaction at a higher temperature (e.g., 37°C) if your biomolecule is stable.[1][3]
Degraded this compound: The reagent may have degraded due to improper storage or exposure to light and moisture.[4]Store this compound at -20°C, protected from light and moisture.[10][11][12] Allow the vial to warm to room temperature before opening to prevent condensation.[2]
Suboptimal Reaction Buffer: The presence of sodium azide in the buffer will react with the DBCO group, reducing its availability for labeling.[2][4][13]Use an azide-free buffer such as PBS or HEPES.[1]
Steric Hindrance: The azide group on the target molecule may be inaccessible to the bulky DBCO moiety.[4]Consider using a DBCO reagent with a longer spacer arm (e.g., PEG linker) to increase accessibility.[2][4]
High Background/Non-specific Binding Excess this compound: Too high a concentration of the labeling reagent can lead to non-specific binding and high background.Decrease the concentration of this compound.[6] Ensure thorough washing steps to remove unbound dye.[6][14]
Hydrophobic Interactions: DBCO is inherently hydrophobic and can non-specifically associate with proteins or cell membranes.[4]Use a DBCO reagent with a hydrophilic PEG spacer to improve solubility and reduce non-specific binding.[13] Consider adding a small percentage of a non-ionic detergent (e.g., Tween-20) to your wash buffers.
Protein Precipitation/Aggregation Excessive Labeling: Attaching too many hydrophobic DBCO molecules can cause proteins to precipitate out of solution.[4]Reduce the molar excess of this compound to lower the degree of labeling.[5]
High Concentration of Organic Solvent: If this compound is first dissolved in an organic solvent like DMSO, a high final concentration in the reaction mixture can cause protein precipitation.[1][4]Keep the final concentration of the organic co-solvent below 15-20%.[1][13]

Experimental Protocols

General Protocol for Optimizing this compound Concentration for Protein Labeling

This protocol provides a general framework for determining the optimal molar excess of this compound for labeling an azide-modified protein.

  • Prepare Protein Solution: Dissolve your azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.[3]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mM.[11][13]

  • Set up Labeling Reactions: In separate microcentrifuge tubes, set up a series of labeling reactions with varying molar excesses of this compound (e.g., 1:1, 3:1, 5:1, 10:1, 20:1 molar ratio of DBCO to protein). Add the calculated volume of the this compound stock solution to each protein sample. Ensure the final DMSO concentration is below 20%.[1]

  • Incubation: Incubate the reactions for 2-12 hours at room temperature or overnight at 4°C, protected from light.[1][2]

  • Purification: Remove unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.[2]

  • Analysis: Determine the degree of labeling (DOL) for each reaction by measuring the absorbance at 280 nm (for the protein) and ~572 nm (for AF 568).[10] Analyze the samples by SDS-PAGE to check for protein aggregation or precipitation. The optimal ratio will be the one that gives a sufficient DOL without causing protein instability.

General Protocol for Optimizing this compound Concentration for Live Cell Labeling

This protocol outlines a method for finding the optimal this compound concentration for labeling azide-modified live cells.

  • Cell Preparation: Seed your azide-modified cells in a suitable imaging plate or dish and allow them to adhere.

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in your cell culture medium. Typical final concentrations to test range from 1 µM to 25 µM.

  • Labeling: Replace the medium on your cells with the this compound-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[6]

  • Washing: Wash the cells three times with pre-warmed imaging medium to remove unbound dye.[6]

  • Imaging and Analysis: Image the cells using fluorescence microscopy. Compare the signal intensity and background across the different concentrations. Assess cell viability using a suitable assay. The optimal concentration will provide bright, specific staining with minimal background and no significant impact on cell health.

Visualizations

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Solution Prepare Azide-Modified Protein Solution (1-5 mg/mL in PBS) Titration Set up Reactions with Varying Molar Excess of this compound Protein_Solution->Titration DBCO_Stock Prepare this compound Stock Solution (1-10 mM in DMSO) DBCO_Stock->Titration Incubation Incubate (2-12h at RT or 4°C O/N) Titration->Incubation Purification Purify Labeled Protein (Desalting Column/Dialysis) Incubation->Purification Analysis Determine DOL (A280/A572) and Analyze by SDS-PAGE Purification->Analysis

Caption: Workflow for optimizing this compound concentration for protein labeling.

logical_relationship_troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Signal Low/No Signal Low_Conc [Low] This compound Low_Signal->Low_Conc Degradation Reagent Degradation Low_Signal->Degradation High_Background High Background High_Conc [High] This compound High_Background->High_Conc Precipitation Precipitation Excess_Labeling Excessive Labeling Precipitation->Excess_Labeling Increase_Conc Increase Concentration Low_Conc->Increase_Conc Proper_Storage Check Storage & Handling Degradation->Proper_Storage Decrease_Conc Decrease Concentration High_Conc->Decrease_Conc Reduce_Ratio Reduce Molar Ratio Excess_Labeling->Reduce_Ratio

Caption: Logical relationships in troubleshooting this compound labeling issues.

References

Technical Support Center: AF 568 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 DBCO and other fluorescent DBCO reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, such as non-specific binding, during your copper-free click chemistry experiments.

Troubleshooting Guide: High Background & Non-Specific Binding

High background or non-specific binding is a frequent challenge when using fluorescently labeled DBCO reagents. This issue often stems from the inherent hydrophobicity of the DBCO moiety, which can lead to unwanted interactions with cellular components.[1] The following guide provides a systematic approach to troubleshoot and mitigate these effects.

Problem: High background fluorescence observed in negative controls.

Visualizing the Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and resolve non-specific binding issues.

G start High Background Signal with this compound opt_reagent Optimize Reagent Concentration & Incubation start->opt_reagent opt_blocking Optimize Blocking Step opt_reagent->opt_blocking If background is still high end_success Signal-to-Noise Ratio Improved opt_reagent->end_success Success opt_washing Optimize Washing Steps opt_blocking->opt_washing If background is still high opt_blocking->end_success Success alt_reagent Consider Alternative Reagents opt_washing->alt_reagent If background is still high opt_washing->end_success Success pre_block Implement Pre-Blocking with Unlabeled DBCO alt_reagent->pre_block If using a hydrophobic reagent alt_reagent->end_success Success pre_block->end_success Success end_fail Issue Persists: Consult Technical Support pre_block->end_fail If issue persists

Caption: A logical workflow for troubleshooting non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

A1: Non-specific binding of DBCO-fluorophore conjugates is typically caused by one or more of the following factors:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can bind non-specifically to hydrophobic regions of proteins and lipids.[1]

  • Insufficient Blocking: Exposed surfaces on cells or other substrates that have not been adequately blocked can provide sites for molecules to adhere non-specifically.[1]

  • Inadequate Washing: Failure to thoroughly wash away unbound conjugate can leave a high background signal.[2]

  • Reagent Aggregation: At high concentrations or in suboptimal buffer conditions, DBCO conjugates can form aggregates that stick non-specifically to surfaces.[1]

  • High Reagent Concentration: Using too high a concentration of the this compound can lead to increased non-specific binding.[3]

Q2: How can I optimize my blocking step to reduce non-specific binding?

A2: Optimizing the blocking step is critical. Consider the following:

  • Choice of Blocking Agent: Bovine Serum Albumin (BSA) and non-fat dry milk are common and effective blocking agents.[4] However, for some applications, specialized commercial blocking buffers may offer superior performance.

  • Concentration and Time: Increasing the concentration of the blocking agent (e.g., 1-5% BSA) and/or the incubation time (1-2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.[1]

The following table summarizes common blocking agents and their typical working concentrations.

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v)1-2 hours at RT or overnight at 4°CA common and effective choice for many applications.[1][5]
Non-fat Dry Milk5% (w/v)1-2 hours at RTCost-effective, but not suitable for detecting phosphoproteins or biotinylated molecules.[4]
Normal Serum5-10% (v/v)1 hour at RTUse serum from the same species as the secondary antibody to prevent cross-reactivity.[5]
Fish Gelatin0.1-0.5% (w/v)1 hour at RTCan be useful when other protein-based blockers interfere.[4]
Commercial Blocking BuffersPer ManufacturerPer ManufacturerOften contain a mixture of blocking agents for enhanced performance.
Q3: What modifications can be made to the washing protocol to improve results?

A3: More stringent washing steps can significantly reduce background signal.[2]

  • Increase Wash Duration and Number: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash.

  • Add Detergents: Incorporate a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, into your wash buffer to help disrupt hydrophobic interactions.[1]

Q4: Can the this compound reagent itself be the problem?

A4: Yes. The properties of the DBCO reagent can contribute to non-specific binding.

  • Hydrophobicity: As mentioned, the DBCO moiety is hydrophobic. If you continue to experience issues, consider switching to a DBCO reagent that includes a hydrophilic polyethylene (B3416737) glycol (PEG) linker (e.g., DBCO-PEG4-AF 568).[6] The PEG spacer increases the hydrophilicity of the molecule, which can reduce non-specific binding.[1][7]

  • Aggregation: Ensure your reagent is fully dissolved and consider filtering it through a 0.22 µm spin filter before use to remove any aggregates.[1]

Visualizing the Impact of PEG Linkers

This diagram illustrates how a hydrophilic PEG linker can shield the hydrophobic DBCO core, thereby reducing non-specific interactions.

G cluster_0 Standard DBCO Reagent cluster_1 PEGylated DBCO Reagent Hydrophobic DBCO Hydrophobic DBCO Non-Specific Binding Non-Specific Binding Hydrophobic DBCO->Non-Specific Binding Hydrophobic Interactions AF 568 AF 568 AF 568->Hydrophobic DBCO Hydrophilic PEG Shell Hydrophilic PEG Shell DBCO Core DBCO Core Hydrophilic PEG Shell->DBCO Core Reduced Non-Specific Binding Reduced Non-Specific Binding Hydrophilic PEG Shell->Reduced Non-Specific Binding Increased Hydrophilicity AF 568_2 AF 568 AF 568_2->Hydrophilic PEG Shell

Caption: A PEG linker can reduce non-specific binding of DBCO reagents.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol provides a framework for testing different blocking agents to minimize background signal.

  • Preparation: Prepare several potential blocking buffers (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% Non-fat dry milk in PBS, and a commercial blocking buffer).

  • Sample Preparation: Prepare your cells or tissue samples according to your standard procedure. Include negative controls that have not been labeled with an azide.

  • Washing: Wash the samples three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Aliquot the samples and incubate each set with a different blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.[1]

  • Washing: Repeat the washing step as in step 3.

  • Incubation with this compound: Incubate all samples (including negative controls) with your working concentration of this compound according to your standard protocol.

  • Final Washes: Perform a final series of 3-5 washes with the wash buffer.

  • Analysis: Image the samples and compare the background fluorescence in the negative controls for each blocking condition. The optimal blocking buffer is the one that provides the highest signal-to-noise ratio.

Protocol 2: Pre-blocking with Unlabeled DBCO

This advanced technique can be used to occupy non-specific binding sites before adding the fluorescent conjugate.

  • Sample Preparation and Initial Blocking: Prepare and block your samples with your optimized blocking buffer as determined in Protocol 1.

  • Pre-blocking Incubation: Incubate the samples with a 10- to 50-fold molar excess of an unlabeled DBCO compound (e.g., DBCO-amine or DBCO-PEG4-amine) for 30-60 minutes at room temperature.

  • Washing: Wash the samples thoroughly (3-5 times) with your wash buffer to remove the unbound unlabeled DBCO.

  • Incubation with this compound: Proceed with the incubation of your this compound conjugate as per your standard protocol.

  • Final Washes and Analysis: Perform final washes and image the samples. Compare the background signal to a control that did not undergo the pre-blocking step.

References

AF 568 DBCO Technical Support Center: Troubleshooting Low Fluorescence Signals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 DBCO. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signals in experiments utilizing this compound for copper-free click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound to ensure its stability and reactivity?

Proper storage and handling are critical for maintaining the performance of this compound. Here are the key recommendations:

  • Storage Temperature: Upon receipt, store this compound at -20°C in the dark.[1][2][3] Some suppliers recommend storage at -80°C for long-term stability (up to 6 months).[4][5]

  • Light Protection: this compound is light-sensitive. Always protect it from prolonged exposure to light to prevent photobleaching.[1][6]

  • Desiccation: The compound should be stored in a desiccated environment to prevent degradation from moisture.[1][3][6]

  • Stock Solutions: If preparing a stock solution, it is recommended to dissolve it in an anhydrous solvent such as DMSO or DMF.[3][7] For stock solutions stored at -20°C, use within one month; for -80°C, use within six months.[4][5] When adding to aqueous buffers, ensure the final concentration of the organic solvent is low (typically under 20%) to prevent precipitation of biomolecules.[7]

Q2: What are the key spectral properties of this compound?

Understanding the spectral properties of this compound is essential for accurate experimental setup and data acquisition.

PropertyValueSource
Excitation Maximum (λex)~572-579 nm[1][2][4]
Emission Maximum (λem)~598-603 nm[1][2][4]
Molar Extinction Coefficient (ε)~88,000 - 94,238 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ)0.69 - 0.912[1][8]

Note on Quantum Yield: There is a notable discrepancy in the reported quantum yield for AF568, with values ranging from 0.69 for the parent Alexa Fluor® 568 dye to 0.912 reported by some vendors.[8] This variation may be due to different measurement conditions.[8]

Q3: My fluorescence signal is very low. What are the potential causes and how can I troubleshoot this?

Low fluorescence signal is a common issue that can stem from various factors throughout the experimental workflow. The following troubleshooting guide and workflow diagram can help identify and resolve the problem.

Troubleshooting Guide: Low Fluorescence Signal

Potential CauseRecommended Troubleshooting StepsExpected Outcome
Reagent Integrity 1. Verify Reagent Activity: Perform a small-scale control reaction with simple, known-to-work azide (B81097) and DBCO compounds to confirm that your reagents are active.[9] 2. Fresh Reagents: Use freshly prepared solutions, especially for temperature-sensitive or oxidation-prone reagents.Successful control reaction indicates the issue is with your specific biomolecules or experimental setup. Failure of the control points to a problem with the reagents or general reaction conditions.[9]
Inefficient Click Reaction 1. Optimize Molar Ratio: A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent over the azide-containing molecule.[7] This can be inverted if the azide-labeled molecule is more precious.[7] 2. Increase Reaction Time: Typical reaction times are 4-12 hours at room temperature.[7] For potentially slow reactions or to improve yield, consider incubating for up to 24-48 hours, or overnight at 4°C for sensitive biomolecules.[7] 3. Adjust Temperature: Reactions can be performed between 4°C and 37°C.[7] Higher temperatures generally increase the reaction rate but may impact the stability of your biomolecules.[7]An increase in signal intensity, indicating more efficient labeling.
Suboptimal Labeling Conditions 1. Solvent Compatibility: this compound is soluble in water, DMSO, and DMF.[3] For biomolecule conjugations in aqueous buffers like PBS, ensure the final concentration of any organic co-solvent (like DMSO) is kept low (e.g., <20%) to prevent protein precipitation.[7] 2. pH: AF 568 fluorescence is stable over a wide pH range (pH 4-10).[6][10] However, ensure the pH of your reaction buffer is optimal for your biomolecule's stability.Improved solubility and stability of reactants, leading to better labeling efficiency.
Issues with Biomolecule Labeling 1. Steric Hindrance: The azide or DBCO moiety may be in a sterically hindered position on your biomolecule, preventing efficient reaction.[9] Consider using linkers of varying lengths to reduce steric hindrance.[9] 2. Low Incorporation of Azide: If using metabolic labeling, ensure efficient incorporation of the azide-modified precursor. Verify incorporation using a method like mass spectrometry if possible.Increased signal, confirming that the accessibility of the reactive groups was the limiting factor.
Imaging and Detection 1. Correct Filter Sets: Ensure your microscope's filter sets are appropriate for AF 568's excitation and emission spectra (~578/603 nm).[11] 2. Photobleaching: Minimize exposure to excitation light. Use an antifade reagent if possible, especially for live-cell imaging.[12] 3. High Background: High background can obscure a weak signal. Increase the number and duration of washing steps after labeling to remove unbound probe.[13] Adding a blocking agent like BSA can also reduce non-specific binding.[13]A clearer signal with a better signal-to-noise ratio.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Fluorescence Signal CheckReagents Check Reagent Integrity Start->CheckReagents ControlReaction Perform Small-Scale Control Reaction CheckReagents->ControlReaction ReagentsOK Reagents are Active ControlReaction->ReagentsOK Success ReagentsBad Reagents are Inactive ControlReaction->ReagentsBad Failure OptimizeReaction Optimize Reaction Conditions ReagentsOK->OptimizeReaction ReplaceReagents Replace Reagents ReagentsBad->ReplaceReagents AdjustRatio Adjust Molar Ratio (1.5-3x DBCO excess) OptimizeReaction->AdjustRatio AdjustTimeTemp Increase Incubation Time/ Adjust Temperature AdjustRatio->AdjustTimeTemp CheckBiomolecule Investigate Biomolecule Issues AdjustTimeTemp->CheckBiomolecule StericHindrance Consider Steric Hindrance CheckBiomolecule->StericHindrance AzideIncorporation Verify Azide Incorporation StericHindrance->AzideIncorporation OptimizeImaging Optimize Imaging Parameters AzideIncorporation->OptimizeImaging FilterSets Verify Correct Filter Sets OptimizeImaging->FilterSets ReduceBackground Improve Washing/ Use Blocking Agents FilterSets->ReduceBackground SignalImproved Signal Improved ReduceBackground->SignalImproved

Caption: A logical workflow for troubleshooting low fluorescence signals.

Experimental Protocols

Protocol 1: General Protocol for Labeling Azide-Modified Proteins in Solution

This protocol provides a general starting point for labeling azide-containing proteins with this compound.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Protein Sample: Prepare your azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Add the azide-modified protein to a microcentrifuge tube.

    • Add the this compound stock solution to the protein solution. A final concentration of 1.5 to 3-fold molar excess of DBCO to the protein is recommended.[7] Ensure the final DMSO concentration is below 20%.[7]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification: Remove unreacted this compound using a suitable method such as size-exclusion chromatography, dialysis, or protein precipitation.[13]

  • Analysis: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning or by measuring absorbance at 280 nm (for protein) and ~578 nm (for AF 568).

Protocol 2: Live-Cell Surface Labeling

This protocol is designed for labeling azide-modified biomolecules on the surface of live cells.

  • Cell Preparation: Plate cells and grow overnight. Ensure cells have been metabolically labeled with an azide-containing precursor if required.

  • Washing: Gently wash the cells twice with pre-warmed buffer (e.g., DPBS).

  • Labeling Solution Preparation: Prepare the labeling solution by diluting the this compound stock solution in cell culture medium to the desired final concentration (typically 1-5 µM).

  • Labeling: Remove the wash buffer and add the labeling solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[11]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed cell culture medium to remove unbound probe.[11]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for AF 568.[11]

Signaling Pathway and Experimental Workflow Diagrams

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between this compound and an azide-modified molecule proceeds via a strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of the dibenzocyclooctyne (DBCO) group allows the reaction to occur without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[14][15]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product AF568_DBCO AF 568-DBCO Plus + Azide_Molecule Azide-Modified Biomolecule (R-N3) Labeled_Product Fluorescently Labeled Biomolecule (AF 568-Triazole-R) Azide_Molecule->Labeled_Product SPAAC Reaction (Copper-Free)

Caption: The reaction pathway of this compound with an azide-modified molecule.

General Experimental Workflow for Cell Labeling

Labeling_Workflow Start Start: Azide-Modified Cells PrepareLabeling Prepare this compound Labeling Solution Start->PrepareLabeling Wash1 Wash Cells PrepareLabeling->Wash1 Incubate Incubate Cells with This compound Wash1->Incubate Wash2 Wash to Remove Unbound Probe Incubate->Wash2 Image Fluorescence Imaging Wash2->Image Analyze Data Analysis Image->Analyze

Caption: A typical workflow for fluorescently labeling cells using this compound.

References

Technical Support Center: AF 568 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 DBCO. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bright, photostable, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO moiety allows for copper-free click chemistry reactions with azide-tagged molecules. This makes it a valuable tool for labeling biomolecules such as proteins, nucleic acids, and glycans in a highly specific and biocompatible manner, even in living cells.[1][2][3]

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] It also has some solubility in water.[2] For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO.[4][5]

Q3: What causes this compound to aggregate?

A3: Like many fluorescent dyes, this compound can aggregate, particularly in aqueous solutions. This is primarily due to the hydrophobic nature of the DBCO group and the planar aromatic structure of the dye, which can lead to intermolecular π-π stacking. Aggregation is influenced by several factors including high dye concentration, low temperatures, the presence of certain salts, and the polarity of the solvent.[6]

Q4: How can I tell if my this compound solution has aggregated?

A4: Aggregation can manifest as visible precipitation or cloudiness in the solution. Spectroscopically, aggregation can lead to changes in the absorption spectrum, such as the appearance of a shoulder or a new peak, and often results in fluorescence quenching, leading to a weaker signal.

Q5: Is it possible to reverse the aggregation of this compound?

A5: In some cases, mild aggregation may be reversed by adding an organic co-solvent like DMSO, gentle warming, or sonication. However, it is generally best to prevent aggregation from occurring in the first place by following recommended handling and experimental procedures.

Troubleshooting Guide: Preventing this compound Aggregation

This guide addresses common issues related to this compound aggregation during experimental workflows.

Problem Possible Cause Solution
Visible precipitate or cloudiness in the stock solution. The solubility limit in the chosen solvent has been exceeded.Prepare a fresh stock solution at a lower concentration. A 10 mM stock solution in anhydrous DMSO is a good starting point.[7] Ensure the DMSO is anhydrous as absorbed moisture can reduce solubility.[4][5]
Precipitation occurs when adding the this compound stock solution to an aqueous buffer. The hydrophobic dye is crashing out of the solution upon introduction to the aqueous environment.- Use a co-solvent: Maintain a certain percentage of an organic solvent like DMSO in your final reaction mixture. For antibody labeling, a final concentration of up to 20% DMSO can be used to keep the dye in solution.[7] - Add the dye stock slowly: Add the this compound stock solution dropwise to the vortexing aqueous buffer to allow for gradual mixing and prevent localized high concentrations.
Low labeling efficiency or weak fluorescence signal in the final conjugate. - Aggregation of the dye is preventing efficient reaction with the azide-tagged molecule. - Dye-dye quenching is occurring due to aggregation on the labeled biomolecule.- Optimize dye-to-biomolecule ratio: Use a lower molar excess of the dye during the labeling reaction to reduce the likelihood of multiple hydrophobic dye molecules causing aggregation of the conjugate. - Purify the biomolecule: Ensure your biomolecule solution is free of contaminants that could promote aggregation. - Consider a DBCO reagent with a hydrophilic spacer: Using a DBCO derivative with a polyethylene (B3416737) glycol (PEG) spacer can improve water solubility and reduce aggregation.[8]
Inconsistent experimental results. Variability in the extent of dye aggregation between experiments.- Standardize procedures: Be consistent with your protocol, including solvent quality, dye concentration, temperature, and incubation times. - Prepare fresh dilutions: Prepare working dilutions of this compound fresh for each experiment from a well-dissolved stock solution.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Notes
Molecular Weight ~953.04 g/mol [2]
Excitation Maximum (λex) ~578 nm[2]
Emission Maximum (λem) ~602 nm[2]
Molar Extinction Coefficient (ε) ~88,000 cm⁻¹M⁻¹[2]
Solubility in DMSO 5.99 mg/mL (5.00 mM)Requires sonication and warming for complete dissolution.[4][5]
Solubility in Aqueous Buffers LimitedWhile water-soluble, high concentrations can lead to aggregation. The use of co-solvents is recommended for concentrations above the low micromolar range.

Detailed Experimental Protocol: Antibody Labeling with this compound

This protocol provides a detailed methodology for labeling an azide-modified antibody with this compound, with specific steps to minimize aggregation.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[7]

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Spin desalting columns for purification

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of approximately 1 mg/mL in an azide-free buffer.[7] If necessary, exchange the buffer using a spin desalting column.

    • If the antibody solution contains proteins like BSA or gelatin, they should be removed prior to labeling.[7]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7] For example, dissolve 1 mg of this compound (assuming MW ~953 g/mol ) in approximately 105 µL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. If needed, brief sonication and gentle warming can be applied.[4][5]

  • Labeling Reaction:

    • Determine the desired molar excess of this compound to the antibody. A 2-4 fold molar excess is a good starting point for the copper-free click reaction.[7]

    • In a reaction tube, add the azide-modified antibody solution.

    • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution. Crucially, ensure the final concentration of DMSO in the reaction mixture does not exceed 20% to maintain protein stability, while being sufficient to prevent dye aggregation. [7]

    • Incubate the reaction overnight at 4°C, protected from light.[7]

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound using a spin desalting column according to the manufacturer's instructions. This step is essential to prevent free dye from interfering with downstream applications.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~578 nm (for AF 568).

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, follow the antibody manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Post-Reaction prep_antibody Prepare Azide-Modified Antibody (1 mg/mL in Azide-Free Buffer) mix Slowly Add Dye Stock to Vortexing Antibody (Final DMSO <= 20%) prep_antibody->mix prep_dye Prepare 10 mM AF 568 DBCO Stock in Anhydrous DMSO prep_dye->mix incubate Incubate Overnight at 4°C (Protect from Light) mix->incubate purify Purify Labeled Antibody (Spin Desalting Column) incubate->purify characterize Characterize (DOL) and Store purify->characterize aggregation_logic high_conc High Dye Concentration aggregation This compound Aggregation high_conc->aggregation aq_buffer Aqueous Buffer (Low Organic Solvent) aq_buffer->aggregation low_temp Low Temperature low_temp->aggregation salts Presence of Certain Salts salts->aggregation use_cosolvent Use Co-solvent (e.g., <= 20% DMSO) low_conc Work at Lower Dye Concentrations slow_addition Slow, Dropwise Addition to Buffer fresh_prep Prepare Fresh Working Solutions

References

Technical Support Center: AF 568 DBCO Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching of this compound in fluorescence microscopy and related applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AF 568, causing it to permanently lose its ability to fluoresce.[1][2] This process occurs when the fluorophore is in an excited state after absorbing light. During this time, it can interact with other molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS).[1][3] These ROS can then react with and destroy the fluorophore, causing the fluorescent signal to fade over time with repeated or intense exposure to excitation light.[1][3] While AF 568 is a relatively photostable dye, it is not immune to this process, especially during long-term or high-intensity imaging experiments.[4][5][6]

Q2: What are the primary strategies to minimize photobleaching of this compound?

A2: There are three main strategies to combat photobleaching:

  • Optimize Imaging Parameters: Adjust your microscope settings to use the lowest possible excitation light intensity and the shortest exposure time necessary to achieve a sufficient signal-to-noise ratio.[7][8] Avoid unnecessary exposure by using a shutter to block the light path when not actively acquiring images.[7][9]

  • Control the Chemical Environment: Use a high-quality antifade mounting medium. These reagents contain chemical compounds that scavenge for free radicals and reactive oxygen species, thereby protecting the fluorophore from photodamage.[1][10][11]

  • Proper Sample Preparation and Handling: Ensure that the click chemistry reaction for labeling with this compound is efficient to maximize the initial signal.[12] Store labeled samples in the dark and at cool temperatures (4°C is often recommended over -20°C for mounted slides) to prevent degradation before imaging.[2]

Q3: Which antifade mounting media are best for AF 568?

A3: The choice of antifade medium can significantly impact photostability. Both commercial and homemade formulations are available.

  • Commercial Options: Products like ProLong™ Gold, VECTASHIELD®, and Fluoromount-G® are popular choices and have been shown to be effective for Alexa Fluor dyes.[13][14][15] They are optimized for refractive index and often contain potent antifade reagents.

  • Homemade Recipes: Common antifade reagents for homemade media include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[11][14] An oxygen scavenging system using glucose oxidase and catalase can also be very effective.[1]

It is important to note that some antifade agents may not be compatible with all fluorophores. For instance, PPD has been reported to react with cyanine (B1664457) dyes, so it's crucial to ensure compatibility with your specific experimental setup.[14][16]

Q4: Can my imaging settings alone make a significant difference?

A4: Absolutely. Optimizing imaging parameters is one of the most effective ways to reduce photobleaching without altering your chemical reagents.[17][18] The total light dose delivered to the sample is a critical factor.[17] You can reduce this by:

  • Lowering Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light source.[8]

  • Minimizing Exposure Time: Use the shortest camera exposure time possible.[7] However, this needs to be balanced with obtaining a good signal. Sometimes, a slightly longer exposure with lower light intensity is better than a short exposure with high intensity.[17]

  • Reducing Acquisition Frequency: For time-lapse experiments, increase the interval between image acquisitions to the longest possible time that still captures the biological process of interest.[8]

Troubleshooting Guide

Problem 1: My this compound signal is dim from the very beginning of imaging.

This issue may not be photobleaching, but rather a problem with the initial labeling or sample preparation.

Possible Cause Recommended Solution Expected Outcome
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and used at optimal concentrations. Verify that the azide-modified target molecule was successfully incorporated. For copper-catalyzed reactions, ensure the copper(I) catalyst is not oxidized.[12]A brighter initial fluorescent signal.
Low Abundance of Target The biological target for your azide-modified molecule may be low in concentration. Consider methods to enrich your protein of interest or use signal amplification techniques if possible.Increased signal intensity corresponding to the target.
Suboptimal Imaging Settings Ensure you are using the correct excitation and emission filters for AF 568 (Ex/Em: ~579/603 nm).[5][19] Check that the objective is clean and that the microscope is properly aligned.Improved signal detection and image quality.
Reagent Incompatibility Components in your buffer or media could be quenching the fluorescence. Ensure the pH of your mounting medium is optimal (often slightly alkaline, pH 8.0-8.5, improves fluorescence).[11][15]Restoration of expected fluorescence brightness.

Problem 2: My fluorescent signal fades very quickly during image acquisition, especially in time-lapse experiments.

This is a classic sign of rapid photobleaching.

Possible Cause Recommended Solution Expected Outcome
Excessive Light Exposure Reduce excitation light intensity using lower laser power or neutral density filters. Decrease camera exposure time.[9] Use the microscope's shutter to block light between acquisitions.[7]A significantly slower rate of signal decay, allowing for longer imaging sessions.[9]
Presence of Oxygen Use a high-quality antifade mounting medium containing oxygen scavengers.[1] For live-cell imaging, consider specialized imaging media with reduced oxygen levels.Enhanced photostability of the AF 568 fluorophore.[3]
Inadequate Antifade Reagent The current antifade medium may be ineffective or degraded. Switch to a different formulation (e.g., from a PPD-based to an NPG-based one) or prepare a fresh batch.[11][14]Improved resistance to photobleaching.

Quantitative Data Summary

The photostability of a fluorophore is often measured by the time it takes for its initial fluorescence intensity to decrease by 50% (the half-life) under continuous illumination. The following table provides a representative comparison of the photostability of Alexa Fluor dyes in different environments. While specific data for this compound is not always available, data from the spectrally similar Alexa Fluor 555 and 568 provides a good estimate.

Table 1: Representative Photostability of Alexa Fluor Dyes

FluorophoreMounting MediumRelative Photostability (Compared to Glycerol)Reference
Alexa Fluor 55590% Glycerol (B35011) in PBS1.0x (Baseline)General Knowledge
Alexa Fluor 555ProLong™ Gold Antifade~15-20x higher[13]
Alexa Fluor 568Standard MediumBrighter and more photostable than FITC[4]
Alexa Fluor 647ProLong™ AntifadeRetained ~80% intensity vs. 55% for Cy5[20]

Note: These values are illustrative and can vary significantly based on the specific imaging conditions (light intensity, objective NA, pixel dwell time, etc.).

Experimental Protocols

Protocol 1: Preparation of a Glucose Oxidase-Catalase (GOC) Oxygen Scavenging System

This homemade antifade solution is highly effective at removing molecular oxygen, a key contributor to photobleaching.[1]

Materials:

  • Glucose Oxidase (from Aspergillus niger)[21]

  • Catalase (from bovine liver)

  • β-D-Glucose

  • Potassium Phosphate (B84403) buffer (pH 7.4)

  • Glycerol

Procedure:

  • Prepare Stock Solutions:

    • Glucose Oxidase: Prepare a 10 mg/mL stock solution in phosphate buffer.

    • Catalase: Prepare a 1 mg/mL stock solution in phosphate buffer.

    • Glucose: Prepare a 20% (w/v) stock solution in water. Allow it to sit for a few hours for mutarotation to equilibrate.[21]

  • Prepare Final Imaging Medium:

    • To your final volume of mounting medium (e.g., 90% glycerol in phosphate buffer), add the components in the following order to the specified final concentrations:

      • β-D-Glucose: 2% (w/v)

      • Glucose Oxidase: 0.1 mg/mL

      • Catalase: 0.02 mg/mL

  • Mounting:

    • Apply a small drop of the final imaging medium onto your slide with the labeled sample.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent oxygen from re-entering the sample. Use immediately for best results.

Visualizations

Logical Workflow for Troubleshooting Photobleaching

G Troubleshooting Workflow for this compound Photobleaching Start Start: Rapid Signal Loss Observed Check_Settings Step 1: Optimize Imaging Settings - Reduce Light Intensity - Minimize Exposure Time - Use Shutter Between Captures Start->Check_Settings Check_Media Step 2: Evaluate Antifade Medium - Is it fresh? - Is it appropriate for AF 568? Check_Settings->Check_Media Issue Persists Implement_Media Action: Use High-Quality Antifade Medium (e.g., ProLong Gold or fresh GOC) Check_Media->Implement_Media Medium is old or inadequate Check_Labeling Step 3: Assess Initial Signal - Was the signal strong initially? Check_Media->Check_Labeling Medium is high-quality Success Problem Solved: Stable Signal Achieved Implement_Media->Success Troubleshoot_Labeling Action: Troubleshoot Labeling Protocol (See Problem 1 Guide) Check_Labeling->Troubleshoot_Labeling No, signal was weak Check_Labeling->Success Yes, signal was strong Troubleshoot_Labeling->Success

Caption: A logical workflow for diagnosing and resolving issues with this compound photobleaching.

Experimental Workflow for SPAAC Labeling and Imaging

G Workflow: SPAAC Labeling to Imaging cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_imaging Microscopy Metabolic_Labeling 1. Metabolic Labeling (Introduce Azide (B81097) Moiety) Fix_Perm 2. Cell Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Add_DBCO 3. Add this compound (Strain-Promoted Reaction) Fix_Perm->Add_DBCO Wash 4. Wash Excess Dye Add_DBCO->Wash Mount 5. Mount in Antifade Medium Wash->Mount Image 6. Image with Optimized Settings to Prevent Bleaching Mount->Image

Caption: Standard experimental workflow from cell labeling with an azide to imaging with this compound.

References

impact of pH on AF 568 DBCO fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AF 568 DBCO. Our goal is to help you resolve common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

A1: Alexa Fluor 568 (AF 568) and its dibenzocyclooctyne (DBCO) conjugate are known for their exceptional pH insensitivity over a wide range.[1][2][3][4][5][6][7][8][9][10][11] The fluorescence intensity of this compound remains stable and bright across a pH range of approximately 4 to 10, making it a reliable choice for various biological applications that may involve different pH environments.[3][6][9]

Q2: What is the optimal pH for performing the copper-free click chemistry reaction with this compound?

A2: The strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-free click chemistry reaction is generally insensitive to pH. The reaction works well within a broad pH range, typically from 4 to 11. For most biological applications, performing the reaction in a standard buffered saline solution such as PBS at a physiological pH of 7.4 is recommended and highly effective.

Q3: Can I use this compound for live-cell imaging?

A3: Yes, this compound is well-suited for live-cell imaging. The copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.[10][11][12] The high photostability and pH insensitivity of the AF 568 fluorophore ensure a stable and bright signal during time-lapse imaging.[7][13]

Q4: What are the excitation and emission maxima for this compound?

A4: The spectral properties of this compound are nearly identical to the parent AF 568 dye. The approximate excitation maximum is 579 nm, and the emission maximum is 603 nm.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient labeling reaction.- Ensure the azide-containing molecule is present and accessible.- Increase the concentration of this compound.- Extend the incubation time for the click chemistry reaction.- Check the storage and handling of the this compound to ensure it has not degraded. Store at -20°C, protected from light.
Low abundance of the target molecule.- Use a higher concentration of the azide-labeled probe.- Employ signal amplification techniques if possible.
Incorrect filter set on the microscope or plate reader.- Verify that the excitation and emission filters are appropriate for AF 568 (Ex/Em: ~579/603 nm).
High Background Fluorescence Non-specific binding of the dye.- Reduce the concentration of this compound.- Increase the number of washing steps after the labeling reaction.- Include a blocking step (e.g., with BSA) before adding the dye.
Autofluorescence from cells or medium.- Use a phenol (B47542) red-free medium for imaging.- Use a background subtraction algorithm during image analysis.- Consider using a spectrally distinct fluorophore if autofluorescence is a significant issue.
Photobleaching (Signal Fades Quickly) Excessive exposure to excitation light.- Reduce the intensity of the excitation light.- Decrease the exposure time.- Use an anti-fade mounting medium for fixed samples.
Presence of reactive oxygen species.- Add an oxygen scavenger to the imaging medium.

Quantitative Data

pHExpected Relative Fluorescence Intensity (%)
4.0~95-100%
5.0~100%
6.0~100%
7.0~100%
8.0~100%
9.0~100%
10.0~95-100%

This data is an estimation based on the reported pH insensitivity of the Alexa Fluor 568 dye family.[3][6][9]

Experimental Protocols

Protocol: Labeling of Azide-Modified Glycans on Live Cells

This protocol provides a general guideline for labeling live cells that have been metabolically engineered to express azide-functionalized sugars on their surface.

Materials:

  • Live cells cultured with an azide-modified sugar (e.g., Ac4ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free for imaging)

  • Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in the presence of the azide-modified sugar for 24-48 hours to allow for metabolic incorporation.

    • Gently wash the cells twice with warm PBS to remove any unreacted sugar.

  • Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the this compound stock solution in PBS or cell culture medium to the desired final concentration (typically 5-50 µM).

    • Remove the blocking buffer (if used) and add the this compound labeling solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three to five times with warm PBS to remove any unbound dye.

  • Imaging:

    • Replace the final wash with phenol red-free cell culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope with filter sets appropriate for AF 568 (Excitation: ~579 nm, Emission: ~603 nm).

Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_culture Culture cells with azide-modified sugar wash1 Wash cells with PBS cell_culture->wash1 blocking Optional: Block with BSA wash1->blocking Proceed to labeling add_dye Incubate with This compound blocking->add_dye wash2 Wash to remove unbound dye add_dye->wash2 imaging Image cells wash2->imaging

Caption: Experimental workflow for labeling live cells with this compound.

References

optimizing washing steps for AF 568 DBCO experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of washing steps for successful AF 568 DBCO (Alexa Fluor 568 Dibenzocyclooctyne) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of washing steps in this compound labeling protocols?

A1: Washing steps are critical for removing unbound this compound reagent, which is a primary source of high background fluorescence. Effective washing enhances the signal-to-noise ratio, ensuring that the detected fluorescence corresponds specifically to the azide-tagged molecules of interest.

Q2: What is a standard, recommended washing buffer for cell-based this compound experiments?

A2: A commonly recommended washing buffer is Phosphate-Buffered Saline (PBS) containing a blocking agent.[1][2] A typical formulation is 1-3% Bovine Serum Albumin (BSA) in PBS.[1][2] For applications involving permeabilized cells, a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.1%) can also be included to improve washing efficiency.[3]

Q3: How many wash steps are generally sufficient?

A3: Most protocols recommend performing at least two to three washes after the this compound incubation step.[2][4] For example, a protocol might involve one wash with a BSA-containing buffer followed by two additional washes with PBS alone to thoroughly remove residual reagents and unbound dye.[2][4] However, the optimal number of washes may need to be determined empirically for your specific cell type and experimental conditions.

Q4: Can washing conditions be too harsh and affect the specific signal?

A4: While thorough washing is necessary, excessively harsh conditions (e.g., high concentrations of strong detergents) or prolonged exposure to washing buffers could potentially disrupt cell morphology or lead to the dissociation of weakly interacting labeled molecules. It is important to use mild detergents like Tween-20 or Triton X-100 at low concentrations (typically 0.1-0.5%) and to keep wash times reasonable.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, with a focus on problems related to washing steps.

Issue 1: High Background Fluorescence

Q: My images have high, non-specific background fluorescence, obscuring the real signal. What can I do?

A: High background is often caused by insufficient removal of unbound this compound or non-specific binding of the dye to cellular components or the coverslip.

Troubleshooting Steps:

  • Increase the Number and Duration of Washes: If you are currently performing two washes, increase to three or four. You can also increase the duration of each wash step to 5-10 minutes with gentle agitation.

  • Optimize Washing Buffer Composition:

    • Add a Protein Blocker: Ensure your wash buffer contains a blocking agent like BSA (1-3%) to prevent non-specific binding of the dye to surfaces.[1][2][5]

    • Incorporate a Surfactant: Add a non-ionic surfactant such as Tween-20 (0.05-0.1%) to your wash buffer. Surfactants help to disrupt hydrophobic interactions that can cause non-specific binding.[5]

  • Titrate the this compound Concentration: Using too high a concentration of the DBCO reagent can lead to excess unbound dye that is difficult to wash away. It is recommended to start with a concentration of around 2-5 µM and titrate down if high background persists.[1][6]

  • Perform a Pre-Labeling Blocking Step: Before adding the this compound, incubate your fixed and permeabilized cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes to saturate non-specific binding sites.[2]

Issue 2: Weak or No Specific Signal

Q: I am observing very low or no fluorescence signal from my target of interest. What could be the cause?

A: A weak signal can result from issues with the click chemistry reaction itself, degradation of the dye, or overly stringent washing steps.

Troubleshooting Steps:

  • Confirm Reagent Integrity: Ensure the this compound has been stored correctly, protected from light at -20°C, to prevent photobleaching or degradation.[7][8]

  • Verify Azide (B81097) Labeling: Confirm that your target biomolecule was successfully labeled with the azide group. This is a prerequisite for the click reaction with DBCO.

  • Optimize Reaction Time: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is generally fast, but incubation times may need optimization. A typical incubation is 30-60 minutes at room temperature.[2] For live-cell imaging, longer incubation times (e.g., 15 minutes or more) might be necessary compared to fixed-cell protocols.[4]

  • Reduce Washing Stringency: If you suspect your washing protocol is too harsh, try reducing the detergent concentration or the number of washes to see if the signal improves.

  • Check Imaging Settings: Ensure the microscope's filter sets are appropriate for AF 568 (Excitation/Emission maxima are approximately 579/603 nm).[8][9] Also, confirm that the gain and exposure settings are adequate to detect the signal.[10]

Data & Buffer Recommendations

The following tables summarize recommended buffer compositions and provide a structured approach to optimizing washing steps.

Table 1: Recommended Washing & Staining Buffer Compositions

Buffer ComponentConcentration RangePurposeReference(s)
PBS (Phosphate-Buffered Saline) 1XBase buffer for maintaining pH and osmolarity.[1][2]
BSA (Bovine Serum Albumin) 1 - 3% (w/v)Protein blocking agent to reduce non-specific binding.[1][2][5]
Triton™ X-100 0.25 - 0.5% (v/v)Permeabilization agent (use before labeling). Can be included in washes for permeabilized cells.[1][2]
Tween-20 0.05 - 0.1% (v/v)Mild non-ionic surfactant to reduce hydrophobic interactions during washing.[3][5]
HBSS (Hanks' Balanced Salt Solution) 1XAlternative to PBS, sometimes preferred for longer incubations with live cells to avoid cellular stress.[4][4]

Experimental Protocols

Protocol: Fluorescent Labeling of Intracellular Targets in Fixed Cells

This protocol provides a general workflow for labeling azide-modified proteins in cultured cells using this compound.

1. Cell Seeding and Fixation: a. Seed cells on coverslips in a 6-well plate and culture overnight. b. Remove the culture medium and wash the cells once with 1 mL of PBS. c. Add 1 mL of 3.7% formaldehyde (B43269) in PBS to each well and incubate for 15 minutes at room temperature.[2] d. Remove the fixative and wash the cells twice with 1 mL of PBS.

2. Permeabilization and Blocking: a. Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature to permeabilize the cells.[2] b. Remove the permeabilization buffer and wash the cells twice with 1 mL of 3% BSA in PBS.[2] c. (Optional but Recommended) Add 1 mL of 3% BSA in PBS and incubate for 30 minutes at room temperature to block non-specific binding sites.

3. This compound Labeling (Click Reaction): a. Prepare the this compound staining solution at the desired concentration (e.g., 2-5 µM) in a suitable buffer like HBSS or PBS with 1% BSA. b. Remove the blocking buffer from the cells. c. Add 0.5 mL of the this compound staining solution to each coverslip. d. Incubate for 30-60 minutes at room temperature, protected from light.[2]

4. Optimized Washing Steps: a. Remove the this compound staining solution. b. Wash 1: Add 1 mL of 3% BSA in PBS and incubate for 5 minutes with gentle agitation.[2] c. Wash 2 & 3: Remove the wash buffer and wash two more times with 1 mL of PBS for 5 minutes each. d. (Optional) If performing subsequent antibody staining, proceed with that protocol. Otherwise, you may proceed to counterstaining and mounting.

5. Counterstaining and Mounting: a. (Optional) Stain nuclei by incubating with a Hoechst 33342 solution (1X) for 15-30 minutes.[2] b. Wash each well twice with 1 mL of PBS.[2] c. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Visual Workflow and Troubleshooting Diagrams

experimental_workflow start Start: Azide-labeled cells on coverslip fix 1. Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm 2. Permeabilization (e.g., 0.5% Triton X-100) wash1->perm wash2 Wash (PBS + BSA) perm->wash2 react 3. Click Reaction Incubate with This compound wash2->react wash3 4. Optimized Washing (3x with PBS + BSA) react->wash3 mount 5. Mount & Image wash3->mount end_node End: High-quality image mount->end_node

Caption: General experimental workflow for this compound staining of fixed cells.

troubleshooting_high_background start Problem: High Background Fluorescence q1 Are you using a blocking agent (BSA) in washes? start->q1 a1_yes Increase wash number and/or duration q1->a1_yes Yes a1_no Action: Add 1-3% BSA to wash buffer q1->a1_no No q2 Is background still high? a1_yes->q2 a1_no->q2 a2_yes Action: Add 0.1% Tween-20 to wash buffer q2->a2_yes Yes end_node Problem Resolved q2->end_node No q3 Is background still high? a2_yes->q3 a3_yes Action: Lower this compound concentration q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for diagnosing high background signal issues.

References

dealing with autofluorescence in AF 568 DBCO imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in AF 568 DBCO imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] This phenomenon can be a significant issue in fluorescence microscopy as it can mask the specific signal from your this compound probe, leading to a low signal-to-noise ratio and potentially obscuring your target of interest.[2][3] Autofluorescence can interfere with the detection of specific fluorescent signals, particularly when the signals of interest are dim.[1]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from both endogenous molecules within the sample and from the experimental procedures themselves.

  • Endogenous Sources: Many biological molecules naturally fluoresce. Common culprits include:

    • Metabolites: NADH and flavins are major contributors.[1][3][4]

    • Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.[1][3][5]

    • Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and emits broadly across the spectrum.[3][4][6] Red blood cells also contribute due to the heme group in hemoglobin.[6]

    • Amino Acids: Aromatic amino acids like tryptophan and tyrosine can contribute to autofluorescence.[1][7]

  • Process-Induced Sources:

    • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with proteins and other cellular components to create fluorescent products.[2][3][7] Glutaraldehyde generally induces more autofluorescence than paraformaldehyde.[2]

    • Heat and Dehydration: Excessive heat during sample preparation can increase autofluorescence, particularly in the red spectrum.[6][7]

    • Culture Media: Phenol red and other components in cell culture media can be fluorescent.[4][8]

    • Mounting Media: Some mounting media can be a source of background fluorescence.[4]

Q3: How does the spectral profile of this compound relate to common autofluorescence?

Understanding the spectral properties of this compound is crucial for troubleshooting autofluorescence. This compound is a bright, orange-fluorescent dye.[9][10] Its spectral characteristics are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~572-579 nm[10][11]
Emission Maximum (λem)~598-603 nm[10][11]
Molar Extinction Coefficient (ε)~88,000 - 94,238 cm⁻¹M⁻¹[10][12][13]
Quantum Yield (Φ)~0.912[10]

Many common sources of autofluorescence, such as NADH and flavins, have broad emission spectra that can overlap with the emission of this compound, especially in the green and yellow channels.[3] Lipofuscin also has a very broad emission spectrum that can extend into the red region.[3]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating autofluorescence in your this compound imaging experiments.

Step 1: Identify the Source of Autofluorescence

The first step is to determine the origin of the unwanted signal.

cluster_0 Autofluorescence Source Identification A Prepare Control Samples B Unstained Sample A->B C Sample with Azide Label Only (No this compound) A->C D Image Controls and Experimental Sample B->D C->D E Analyze Images D->E F Autofluorescence from Sample? E->F Signal in Unstained Control G Autofluorescence from Protocol? E->G Signal in Azide-only Control H Proceed to Mitigation Strategies F->H G->H cluster_1 Autofluorescence Mitigation Strategies I Pre-Staining Modifications L Optimize Fixation I->L M Chemical Quenching I->M J Staining & Imaging Optimization O Choose Longer Wavelength Fluorophore J->O K Post-Acquisition Processing N Spectral Unmixing K->N cluster_2 Spectral Unmixing Workflow P Acquire Spectrum of Unstained Sample (Autofluorescence Signature) S Apply Spectral Unmixing Algorithm P->S Q Acquire Spectrum of this compound Q->S R Acquire Spectral Image of Experimental Sample R->S T Generate Autofluorescence-Free Image S->T

References

Validation & Comparative

A Head-to-Head Comparison: Alexa Fluor 568 DBCO and its Equivalents for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioorthogonal chemistry, fluorescent labeling of biomolecules within their native environment is a critical tool for researchers in cell biology, drug development, and proteomics. Among the arsenal (B13267) of techniques, the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) functional group and an azide (B81097) has gained prominence due to its high specificity and biocompatibility. This guide provides an objective comparison of the widely used Alexa Fluor 568 DBCO and its commercially available equivalents, focusing on their performance characteristics and providing supporting experimental protocols.

While "AF 568 DBCO" is often used as a shorthand, it typically refers to Alexa Fluor 568 DBCO. Several manufacturers offer dyes that are structurally identical and spectrally similar to Alexa Fluor 568, marketed as direct replacements. This guide will compare Alexa Fluor 568 DBCO with its notable equivalents: AZDye 568 DBCO and APDye 568 DBCO.

Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is paramount for the success of any labeling experiment. Key parameters to consider are the excitation and emission maxima, which determine the compatibility with imaging systems, the extinction coefficient, a measure of how strongly the dye absorbs light, and the quantum yield, which indicates the efficiency of converting absorbed light into emitted fluorescence. The brightness of a fluorophore is the product of its extinction coefficient and quantum yield.

ParameterAlexa Fluor 568 DBCOAZDye 568 DBCOAPDye 568 DBCO
Excitation Maximum (nm) 578578578
Emission Maximum (nm) 603[1]602602
**Extinction Coefficient (cm⁻¹M⁻¹) **~91,00088,00088,000
Quantum Yield 0.69[2]Not specifiedNot specified
Molecular Weight ( g/mol ) ~792 (dye only)953.04953.04

Note: The molecular weights for AZDye and APDye include the DBCO moiety. The extinction coefficient and quantum yield for Alexa Fluor 568 are for the dye itself and are expected to be comparable for the DBCO-conjugated form and its equivalents.

Based on the available data, AZDye 568 DBCO and APDye 568 DBCO present as true spectral equivalents to Alexa Fluor 568 DBCO, with nearly identical excitation and emission maxima, and very similar extinction coefficients[3][4]. While the quantum yield for the alternatives is not explicitly stated by the manufacturers, their designation as equivalents suggests a comparable performance in terms of brightness and photostability. The renowned photostability of the Alexa Fluor dye family sets a high benchmark for its competitors.[1][5][6][7]

Experimental Protocol: Metabolic Labeling and Visualization of Glycans

A common application for DBCO-functionalized dyes is the visualization of metabolically labeled biomolecules. The following is a generalized protocol for the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent detection using a DBCO-dye.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DBCO-functionalized fluorescent dye (e.g., Alexa Fluor 568 DBCO) dissolved in DMSO to prepare a stock solution

  • Staining solution (DBCO-dye diluted in PBS)

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing an optimized concentration of Ac₄ManNAz (e.g., 25-50 µM) and incubate for 24-72 hours. This allows the cells to metabolize the azido-sugar and incorporate it into their cell surface and intracellular glycoproteins.[8][9][10]

  • Cell Fixation: Gently wash the cells twice with PBS to remove any un-incorporated azido-sugar. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Wash the cells twice with PBS. If visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Copper-Free Click Reaction: Wash the cells twice with PBS. Prepare the staining solution by diluting the DBCO-dye stock solution in PBS to a final concentration of 1-10 µM. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS to remove any unbound dye. The cells are now ready for imaging using a fluorescence microscope with appropriate filters for the chosen dye.

Experimental Workflow: Metabolic Glycan Labeling

The following diagram illustrates the workflow for metabolic glycan labeling and subsequent visualization using copper-free click chemistry.

Metabolic_Labeling_Workflow cluster_cell Cell cluster_detection Detection Azido_Sugar Azido-Sugar (e.g., Ac4ManNAz) Metabolism Cellular Metabolism Azido_Sugar->Metabolism Uptake Glycoprotein Azide-Modified Glycoprotein Metabolism->Glycoprotein Incorporation Click_Reaction Copper-Free Click Chemistry Glycoprotein->Click_Reaction Azide-DBCO Reaction DBCO_Dye DBCO-Dye (e.g., Alexa Fluor 568 DBCO) DBCO_Dye->Click_Reaction Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Glycoprotein Microscopy Fluorescence Microscopy Labeled_Glycoprotein->Microscopy Visualization

Caption: Workflow of metabolic glycan labeling and fluorescence detection.

Signaling Pathway: Visualizing Glycosylation in Cell Signaling

Glycosylation plays a crucial role in many signaling pathways. For instance, the epidermal growth factor receptor (EGFR) is a heavily glycosylated receptor tyrosine kinase. Changes in its glycosylation status can affect its signaling activity. Metabolic labeling with azido-sugars can be used to visualize and study these changes.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_labeling Glycan Labeling EGF EGF EGFR EGFR (Glycosylated) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Labeled_EGFR Azide-Labeled EGFR EGFR->Labeled_EGFR Metabolic Labeling Downstream Downstream Signaling (e.g., MAPK pathway) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Azido_Sugar_Metabolism Azido-Sugar Metabolism Azido_Sugar_Metabolism->Labeled_EGFR DBCO_Dye_Reaction DBCO-Dye Reaction Labeled_EGFR->DBCO_Dye_Reaction Visualized_EGFR Visualized EGFR DBCO_Dye_Reaction->Visualized_EGFR

Caption: Visualizing EGFR glycosylation via metabolic labeling.

References

A Brighter Alternative: Evaluating Fluorescent Probes for Live Cell Labeling Beyond AF 568 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live cell imaging, the selection of fluorescent probes for bioorthogonal labeling is critical for generating high-quality, reproducible data. For researchers utilizing copper-free click chemistry, Alexa Fluor™ 568 DBCO (AF 568 DBCO) has been a widely adopted reagent. However, the expanding landscape of fluorescent dye technology presents several compelling alternatives that offer potential advantages in brightness, photostability, and overall performance. This guide provides a comprehensive comparison of commercially available alternatives to this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their live cell labeling experiments.

Performance Comparison of DBCO-Conjugated Dyes

The ideal fluorescent probe for live cell imaging should exhibit high brightness, exceptional photostability, and minimal impact on cell viability. To facilitate a direct comparison, the following table summarizes key quantitative data for this compound and its prominent alternatives. Data has been compiled from manufacturer specifications and peer-reviewed literature. It is important to note that performance can vary depending on the specific experimental conditions.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
This compound 57860388,000~0.652,800High[1][2]
CF®568 DBCO 562583100,0000.7777,000Very High
Cy®3 DBCO 550570150,0000.1522,500Moderate
Cy®5 DBCO 649666250,0000.2050,000Moderate to High[3]
TAMRA-DBCO 54657991,0000.109,100Moderate
AZDye™ 568 DBCO 57860288,000N/AN/AHigh[4]

Experimental Protocols

To ensure a rigorous and unbiased comparison of different DBCO-conjugated fluorescent dyes, a standardized experimental workflow is essential. The following protocols detail the metabolic labeling of live cells with an azide-modified sugar and the subsequent copper-free click chemistry reaction with the DBCO-dyes.

Protocol 1: Metabolic Labeling of Live Cells with Azido (B1232118) Sugars

This protocol describes the incorporation of azide (B81097) groups into the cellular glycans through metabolic engineering.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or other azido sugar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes or multi-well plates) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Azido Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[5]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.

Protocol 2: Live Cell Labeling with DBCO-Conjugated Dyes

This protocol outlines the copper-free click chemistry reaction to label the azide-modified cells with different fluorescent probes.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • DBCO-conjugated fluorescent dyes (this compound, CF®568 DBCO, Cy®3 DBCO, etc.)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

Procedure:

  • Prepare Dye Solutions: Prepare stock solutions of each DBCO-conjugated dye in DMSO at a concentration of 1-5 mM.

  • Dilute Dyes: On the day of the experiment, dilute the stock solutions in pre-warmed live cell imaging buffer to the desired final concentration (typically 5-20 µM). It is crucial to use the same concentration for all dyes being compared.

  • Labeling Reaction: Add the diluted DBCO-dye solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.

  • Imaging: The cells are now ready for imaging.

Protocol 3: Quantitative Fluorescence Microscopy and Data Analysis

This protocol provides a framework for acquiring and analyzing images to quantitatively compare the performance of the different fluorescent dyes.

Materials:

  • Labeled live cells (from Protocol 2)

  • Fluorescence microscope equipped with appropriate filter sets for each dye, a live-cell imaging chamber (maintaining 37°C and 5% CO₂), and a sensitive camera.

Procedure:

  • Image Acquisition:

    • For each dye, acquire images from multiple fields of view.

    • Use identical acquisition settings (e.g., excitation intensity, exposure time, camera gain) for all dyes to ensure a fair comparison.

    • To assess photostability, acquire a time-lapse series of images under continuous illumination.

  • Image Analysis:

    • Brightness: Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji). Subtract the background fluorescence from a cell-free region.

    • Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean fluorescence intensity of the labeled cells by the standard deviation of the background fluorescence.

    • Photostability: Plot the fluorescence intensity of the labeled cells over time from the time-lapse series. The rate of fluorescence decay indicates the photostability.

Visualizing the Workflow and Chemistry

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry A Seed Live Cells B Add Azido Sugar (e.g., Ac4ManNAz) to Culture Medium A->B C Incubate (24-48h) for Metabolic Incorporation B->C D Wash to Remove Unincorporated Sugar C->D E Add DBCO-Fluorophore Solution D->E Azide-Modified Cells F Incubate (30-60 min) E->F G Wash to Remove Unbound Dye F->G H Live Cell Imaging G->H

Figure 1. Experimental workflow for live cell labeling.

G cluster_0 Reactants cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Cellular Glycan-Azide Product Stable Triazole Linkage (Fluorescently Labeled Glycan) Azide->Product DBCO DBCO-Fluorophore DBCO->Product [3+2] Cycloaddition

Figure 2. Copper-free click chemistry reaction.

Conclusion

While this compound remains a reliable choice for live cell labeling, this guide highlights that several alternatives, such as CF®568 DBCO, offer superior brightness and photostability. The selection of the optimal fluorescent probe will ultimately depend on the specific requirements of the experiment, including the sensitivity of the detection instrument, the duration of the imaging experiment, and the expression level of the target biomolecule. By following the provided standardized protocols, researchers can confidently evaluate and select the most appropriate DBCO-conjugated dye to achieve high-quality and reproducible results in their live cell imaging studies.

References

A Head-to-Head Comparison: AF 568 DBCO vs. Cy5 DBCO for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for cellular imaging, the choice of fluorescent probe is paramount to generating high-quality, reproducible data. Among the array of options for copper-free click chemistry, AF 568 DBCO and Cy5 DBCO have emerged as popular choices for their distinct spectral properties. This guide provides an objective comparison of their performance in microscopy applications, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.

Executive Summary

This compound, an orange-fluorescent dye, and Cy5 DBCO, a far-red fluorescent dye, are both powerful tools for labeling azide-modified biomolecules in live cells and fixed samples. The primary distinction lies in their spectral characteristics, which dictates their suitability for different microscopy setups and multiplexing experiments. This compound, structurally identical to Alexa Fluor 568, offers exceptional brightness and photostability in a commonly used spectral range. Cy5 DBCO, with spectral properties nearly identical to Alexa Fluor 647, provides the advantage of moving detection to the far-red region of the spectrum, thereby minimizing autofluorescence from cellular components. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the available laser lines, filter sets, and the need to combine with other fluorophores.

Quantitative Performance Data

The following table summarizes the key photophysical properties of this compound and Cy5 DBCO. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertyThis compoundCy5 DBCO
Excitation Maximum (nm) ~579[1][2]~646 - 651[3][4]
Emission Maximum (nm) ~603[1][2]~661 - 671[3][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~91,300~250,000[3][5][6][7]
Quantum Yield ~0.69 - 0.75~0.2 - 0.27[4][8]
Calculated Brightness ~63,000 - 68,475~50,000 - 67,500
Color OrangeFar-Red
Spectrally Similar To Alexa Fluor 568Alexa Fluor 647

Performance in Microscopy Applications

Brightness and Signal-to-Noise Ratio:

While the calculated brightness of both dyes is comparable, the practical performance in a cellular context can differ. This compound's high quantum yield contributes to its robust signal. However, for many cell types, cellular autofluorescence is more pronounced in the green and orange regions of the spectrum. The use of Cy5 DBCO, which is excited by a red laser line (e.g., 633 nm or 647 nm), can significantly reduce the contribution of background fluorescence, leading to an improved signal-to-noise ratio.[9]

Photostability:

Both AF 568 (as part of the Alexa Fluor family) and Cy5 are known for their good photostability compared to traditional dyes like FITC.[1][2][10][11] General observations suggest that Alexa Fluor dyes, including AF 568, exhibit superior photostability over Cy dyes.[2][10][11] This makes this compound a potentially more robust choice for long-term imaging experiments or techniques that require intense laser illumination, such as confocal microscopy.

Experimental Protocols

The following protocols provide a general framework for labeling azide-modified biomolecules in cells with either this compound or Cy5 DBCO for fluorescence microscopy. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Cells with an Azide-Modified Sugar

This protocol describes the metabolic incorporation of an azide (B81097) group onto the cell surface glycans.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in the presence of an appropriate concentration of the azide-modified sugar for 24-72 hours to allow for metabolic incorporation.

  • Wash the cells twice with pre-warmed PBS to remove any unreacted azide-modified sugar.[12]

Protocol 2: Copper-Free Click Chemistry Labeling of Azide-Modified Cells

This protocol details the labeling of the azide-modified cells with a DBCO-conjugated fluorophore.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound or Cy5 DBCO (stock solution in DMSO)

  • Complete cell culture medium or PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

  • Nuclear counterstain (e.g., DAPI), optional

  • Mounting medium

Procedure for Live-Cell Imaging:

  • Prepare a working solution of this compound or Cy5 DBCO in complete cell culture medium. A typical starting concentration is 5-20 µM.

  • Incubate the azide-labeled cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.[9][13]

  • Wash the cells three to four times with pre-warmed PBS or culture medium to remove unbound dye.[9]

  • The cells are now ready for imaging.

Procedure for Fixed-Cell Imaging:

  • Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • (Optional) If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Note: Cy5-DBCO may exhibit high background in permeabilized cells.[14]

  • Wash the cells twice with PBS.

  • Prepare a working solution of this compound or Cy5 DBCO in PBS.

  • Incubate the fixed cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three to four times with PBS.

  • (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationship between the key components, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (with Azide-Sugar) cell_culture->metabolic_labeling wash1 3. Wash metabolic_labeling->wash1 dbco_incubation 4. Incubate with This compound or Cy5 DBCO wash1->dbco_incubation wash2 5. Wash dbco_incubation->wash2 fixation 6a. Fixation (Optional) wash2->fixation imaging 7. Fluorescence Microscopy wash2->imaging Live-cell permeabilization 6b. Permeabilization (Optional) fixation->permeabilization permeabilization->imaging

Caption: Experimental workflow for labeling and imaging cells.

Signaling_Pathway_Example cluster_bioorthogonal Bioorthogonal Labeling cluster_application Microscopy Application Azide Azide-Modified Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide->Labeled_Biomolecule Copper-Free Click Reaction DBCO DBCO-Fluorophore (AF 568 or Cy5) DBCO->Labeled_Biomolecule Microscope Fluorescence Microscope Labeled_Biomolecule->Microscope Signal Detected Signal Microscope->Signal

Caption: Bioorthogonal labeling for fluorescence microscopy.

References

A Comparative Guide to the Quantum Yield of AF 568 DBCO and Other Fluorophores for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of a fluorescent probe is a critical step that directly impacts the sensitivity and success of an experiment. Among the myriad of choices, dibenzocyclooctyne (DBCO)-modified fluorophores are prized for their ability to participate in copper-free click chemistry, enabling the labeling of azide-tagged biomolecules in living systems. This guide provides an objective comparison of the fluorescence quantum yield of AF 568 DBCO against other commonly used DBCO-functionalized fluorophores, supported by experimental data and detailed protocols.

The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key performance indicator for a fluorophore. A higher quantum yield translates to a brighter signal, which is paramount for detecting low-abundance targets and achieving high-quality imaging results. This compound is a popular choice in the orange-red region of the spectrum; however, a direct comparison with other available probes is essential for informed experimental design.

Quantitative Comparison of Fluorophore Performance

To facilitate a direct comparison, the table below summarizes the key photophysical properties of this compound and a selection of other commercially available DBCO-modified fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~572~598Not widely reported0.912 [1]
AF 488 DBCO~495~519~71,0000.92
AF 647 DBCO~650~665~239,0000.33
Cy3-DBCO~555~570~150,0000.31[1][2]
Cy5-DBCO~649~670~250,0000.2[3]
TAMRA-DBCO~541~567~84,0000.1[4][5]
ROX-DBCO~570~591~93,0001.00[6]
BDP TMR DBCO~542~572~55,0000.64[7]
BDP 650/665 DBCO~649~667~94,0000.52[8]

Note: The exact photophysical properties can vary slightly depending on the solvent, conjugation partner, and measurement conditions.

From the data, this compound exhibits an exceptionally high quantum yield, making it one of the brightest options available for copper-free click chemistry in its spectral range. While ROX-DBCO boasts a quantum yield of 1.00, its spectral properties are very similar to this compound. For applications requiring green fluorescence, AF 488 DBCO is also an excellent choice with a high quantum yield. In the far-red spectrum, while the quantum yields of Cy5-DBCO and AF 647 DBCO are lower, their high extinction coefficients contribute to their overall brightness.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following is a generalized protocol for the determination of the relative fluorescence quantum yield of a DBCO-modified fluorophore.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Fluorophore of interest (e.g., this compound)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the quantum yield standard and the fluorophore of interest in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorimeter to the maximum absorption wavelength of the standard.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent. (If the same solvent is used for both the sample and the standard, this term cancels out).

Experimental Workflow: Bioorthogonal Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of DBCO-modified fluorophores is in the specific labeling of azide-containing biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed in complex biological environments, including living cells.

SPAAC_Workflow cluster_preparation Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis azide_biomolecule Azide-Modified Biomolecule mixing Mixing and Incubation (Physiological Conditions) azide_biomolecule->mixing Introduction of Target Molecule dbco_fluorophore DBCO-Fluorophore (e.g., this compound) dbco_fluorophore->mixing Addition of Labeling Probe wash Wash to Remove Unbound Fluorophore mixing->wash Formation of Stable Triazole Linkage imaging Fluorescence Imaging (Microscopy, Flow Cytometry) wash->imaging

References

A Head-to-Head Comparison of AF 568 DBCO and Other Dyes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging and analysis, the choice of fluorescent dye is paramount to generating high-quality, reproducible data. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO)-functionalized dyes are indispensable tools for labeling azide-modified biomolecules. This guide provides an objective comparison of the photostability and spectral properties of AF 568 DBCO against other commonly used DBCO-derivatized fluorophores, supported by experimental data and detailed protocols.

This compound, which is structurally identical to Alexa Fluor 568 DBCO, is a bright and highly photostable orange-fluorescent dye frequently used in live-cell imaging and other sensitive applications. Its performance, particularly its resistance to photobleaching, is a critical factor for experiments requiring long-term or repeated imaging. This guide will compare this compound with other popular alternatives to aid in the selection of the most appropriate dye for your research needs.

Quantitative Performance Comparison

To facilitate an evidence-based selection process, the following table summarizes the key spectral and photophysical properties of this compound alongside other commonly used DBCO-functionalized dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
This compound 578603~91,000[1]0.69[2]High
Cy3B DBCO ~558~572~130,000~0.67Moderate
Sulfo-Cy5 DBCO ~646~662~250,000~0.20Moderate to Low

Note: The photostability of fluorescent dyes can be influenced by the local chemical environment and the illumination conditions. The relative photostability rankings are based on general observations from the literature, with Alexa Fluor dyes often cited as being more photostable than their Cy dye counterparts.[3][4][5][6]

Experimental Protocol: Measuring Photostability

A standardized method for quantifying and comparing the photostability of fluorescent dyes is crucial for objective assessment. The following protocol outlines a typical workflow for measuring the photobleaching half-life of fluorescent dyes using a confocal laser scanning microscope.

Objective: To determine the photobleaching half-life (t₁₂) of different fluorescent dyes under controlled illumination conditions.

Materials:

  • Fluorescent dyes of interest (e.g., this compound, Cy3B DBCO, Sulfo-Cy5 DBCO) conjugated to a biomolecule (e.g., an antibody or oligonucleotide).

  • Microscope slides and coverslips.

  • Mounting medium.

  • Confocal laser scanning microscope with appropriate laser lines and detectors.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled biomolecules immobilized on the surface. Ensure a uniform concentration of the fluorophore across the samples to be compared.

    • Add a drop of mounting medium and place a coverslip over the sample. Seal the edges of the coverslip to prevent drying.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the lasers to warm up for at least 30 minutes to ensure stable output power.

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • For each dye, set the excitation laser to its maximum absorption wavelength and adjust the detector to capture the peak emission.

    • Set the laser power, pinhole size, and detector gain to levels that provide a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept identical for all dyes being compared.

  • Image Acquisition:

    • Locate a region of interest on the slide.

    • Set up a time-lapse acquisition sequence. The goal is to continuously illuminate the sample and capture images at regular intervals (e.g., every 5-10 seconds).

    • Begin the time-lapse acquisition and continue until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • For each time point, measure the mean fluorescence intensity of a defined region of interest.

    • Normalize the fluorescence intensity at each time point (Iₜ) to the initial fluorescence intensity (I₀).

    • Plot the normalized fluorescence intensity (Iₜ/I₀) against time.

    • The photobleaching half-life (t₁₂) is the time at which the normalized fluorescence intensity reaches 0.5.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing dye photostability, the following diagram illustrates the key steps involved.

Photostability_Comparison_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Prep1 Immobilize Labeled Biomolecules Prep2 Mount on Slides Prep1->Prep2 Img1 Set Identical Microscope Parameters Prep2->Img1 Img2 Time-Lapse Acquisition Img1->Img2 Analysis1 Measure Fluorescence Intensity Img2->Analysis1 Analysis2 Normalize Intensity Data Analysis1->Analysis2 Analysis3 Determine Photobleaching Half-Life (t½) Analysis2->Analysis3

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

The selection of a fluorescent dye for bioorthogonal labeling requires careful consideration of its photophysical properties. This compound stands out for its high photostability, making it an excellent choice for demanding imaging applications that require prolonged or repeated exposure to excitation light. While other dyes like Cy3B DBCO and Sulfo-Cy5 DBCO offer utility in different spectral regions, their photostability may be a limiting factor in certain experimental designs. By following a standardized protocol for photostability measurement, researchers can make informed decisions to ensure the acquisition of high-quality and reliable fluorescence data.

References

Cost-Effectiveness of AF 568 DBCO vs. Other Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical decision that impacts experimental outcomes and budget. This guide provides an objective comparison of the cost-effectiveness of AF 568 DBCO, a popular orange-fluorescent probe for copper-free click chemistry, against other commercially available alternatives. The comparison focuses on key performance metrics, supported by experimental data and detailed protocols.

Data Presentation

Cost Comparison of DBCO-Functionalized Fluorescent Probes

The following table provides a cost comparison of this compound and other spectrally similar or commonly used DBCO-functionalized fluorescent probes. Prices were obtained from various suppliers and standardized to a cost per milligram to facilitate comparison. It is important to note that prices are subject to change and may vary between vendors and based on purity and formulation.

Fluorescent ProbeSupplier(s)Typical Price (USD/mg)
This compound MedchemExpress, AxisPharm, Vector Labs$140 - $360
Cy3 DBCO Various$150 - $400
Cy5 DBCO Various$150 - $400
TAMRA DBCO Tenova Pharma~$99 (for 1mg)
6-FAM DBCO Tenova Pharma~$99 (for 1mg)
Sulfo-Cy3 DBCO Various$180 - $450
Sulfo-Cy5 DBCO Various$180 - $450
Performance Comparison of Fluorescent Probes
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness*Photostability
Alexa Fluor 568 578603~91,300~0.69[1]62,997High[2][3][4]
Cy3 550570~150,000~0.1522,500Moderate
TAMRA 555580~91,000~0.19,100Moderate
6-FAM 495520~83,000~0.9276,360Moderate
Sulfo-Cy3 556572~150,000~0.0812,000High
Sulfo-Cy5 646662~250,000~0.250,000High

*Relative Brightness is calculated as Molar Extinction Coefficient × Quantum Yield.

Note: The quantum yield of a fluorophore can be influenced by its conjugation to other molecules, such as DBCO. The data presented here for the parent fluorophores should be considered as a reference. A study comparing the labeling efficiency of DBCO and BCN (bicyclononyne) moieties found that DBCO showed a significantly higher binding efficiency in microchannel cantilever spotting experiments.[5] Another study noted that in live cells, the labeling efficiency of the DBCO-azide pair was comparable to the faster TCO-tetrazine reaction.[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling Live Cells with DBCO-Functionalized Fluorescent Probes

This protocol outlines a general workflow for labeling azide-modified biomolecules on the surface of live mammalian cells with a DBCO-functionalized fluorescent probe.

Materials:

  • Azide-labeled cells (e.g., cells metabolically labeled with an azide-containing sugar)

  • DBCO-functionalized fluorescent probe (e.g., this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture azide-labeled cells to a desired confluency (typically 60-80%) in a suitable imaging vessel (e.g., glass-bottom dish).

  • Probe Preparation: Prepare a stock solution of the DBCO-functionalized fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Labeling Reaction: a. Wash the cells twice with pre-warmed PBS. b. Dilute the DBCO probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-20 µM). c. Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe. b. Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

  • Imaging: Image the labeled cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.

Protocol 2: Comparative Evaluation of Brightness and Photostability of Different Fluorescent Probes

This protocol provides a framework for quantitatively comparing the performance of different DBCO-functionalized fluorescent probes in a cell-based imaging assay.

Materials:

  • Azide-labeled cells

  • A set of DBCO-functionalized fluorescent probes to be compared (e.g., this compound, Cy3 DBCO, etc.)

  • Imaging medium (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with a sensitive camera and software capable of quantitative intensity measurements.

Procedure:

  • Sample Preparation: a. Seed azide-labeled cells at the same density in multiple wells of an imaging plate. b. Label each well with a different DBCO-functionalized probe following the general protocol above, ensuring identical labeling conditions (probe concentration, incubation time, etc.) for all probes. c. Include a negative control of unlabeled azide-labeled cells to measure background fluorescence.

  • Image Acquisition: a. For each probe, acquire images from multiple fields of view. b. Brightness Measurement: Use identical, non-saturating imaging settings (laser power/lamp intensity, exposure time, gain) for all probes. c. Photostability Measurement: For each probe, acquire a time-lapse series of images of the same field of view under continuous illumination. Use consistent imaging parameters for all probes.

  • Data Analysis: a. Brightness Comparison: i. Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the labeled cells in each image. ii. Subtract the mean background fluorescence from the negative control. iii. Compare the background-corrected mean intensities to determine the relative brightness of each probe. b. Photostability Comparison: i. For each time-lapse series, measure the mean fluorescence intensity of the labeled cells in each frame. ii. Plot the normalized fluorescence intensity as a function of time (or frame number). iii. Fit the data to an exponential decay curve to determine the photobleaching rate or calculate the half-life (the time it takes for the fluorescence intensity to decrease by 50%). iv. Compare the photobleaching rates or half-lives to assess the relative photostability of each probe.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Fluorescent Probe Comparison cluster_analysis Data Analysis prep Sample Preparation (Azide-labeled cells) labeling Labeling with DBCO Probes (AF 568, Probe A, Probe B) prep->labeling wash Washing (Remove unbound probes) labeling->wash imaging Fluorescence Microscopy (Image Acquisition) wash->imaging brightness Brightness Comparison (Mean Intensity) imaging->brightness photostability Photostability Comparison (Photobleaching Rate) imaging->photostability result Comparative Performance Data brightness->result photostability->result

Caption: Experimental workflow for comparing fluorescent probes.

Caption: SPAAC reaction between an azide (B81097) and DBCO probe.

References

performance of AF 568 DBCO in different microscopy systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AF 568 DBCO's performance in various microscopy systems, offering researchers, scientists, and drug development professionals a detailed analysis against common alternatives. This compound is a bright, orange-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This feature allows for copper-free click chemistry, a bioorthogonal reaction ideal for labeling azide-modified biomolecules in living cells and whole organisms without the concern of copper-induced cytotoxicity.[1][2] Structurally identical to Alexa Fluor 568, this compound is recognized for its high photostability, pH resistance, and hydrophilicity, making it a versatile tool in confocal and super-resolution microscopy.[3]

Quantitative Performance Overview

To facilitate an objective comparison, the following tables summarize the key spectroscopic and photostability characteristics of this compound and its common alternatives, Cy3 DBCO and TAMRA DBCO.

Table 1: Spectroscopic Properties of DBCO-Functionalized Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum YieldBrightness (ε x QY)
This compound ~578~602~88,000~0.69~60,720
Cy3 DBCO ~553~569~150,000~0.15~22,500
TAMRA DBCO ~556~563~91,000~0.40~36,400

Note: Values are approximate and can be influenced by the local environment and conjugation to biomolecules. Data is compiled from multiple sources for the parent fluorophores or their close derivatives.

Table 2: Photostability Comparison

Fluorophore FamilyReported PhotostabilityIllustrative Quantitative DataMicroscopy System Context
AF / Alexa Fluor HighAlexa Fluor 568 is significantly more photostable than FITC, showing less fluorescence decay under continuous illumination.[3][4][5][6][7] In one study, after 80 seconds of continuous illumination, Alexa Fluor 568 fluorescence decreased by about 15%, whereas FITC fluorescence decreased by over 20%.[3]General Fluorescence Microscopy
Cy Dyes ModerateGenerally considered to have moderate photostability. Alexa Fluor dyes have been shown to be significantly more resistant to photobleaching than their Cy dye counterparts.[8]General Fluorescence Microscopy
TAMRA ModerateKnown to have good photostability, but generally less than the Alexa Fluor series.[9]General Fluorescence Microscopy

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide (B81097) Sugars

This protocol describes the introduction of azide moieties into cellular glycans, a prerequisite for labeling with DBCO-functionalized dyes.

  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture in the appropriate medium at 37°C in a 5% CO₂ incubator until they reach the desired confluency.

  • Metabolic Labeling: Supplement the growth medium with an azide-derivatized metabolite, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cellular glycans.[5]

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove the unincorporated azido sugar.[10]

Protocol 2: Copper-Free Click Chemistry (SPAAC) Labeling of Live Cells

This protocol is for labeling azide-modified biomolecules on the surface of living cells.

  • Prepare Staining Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 5-30 µM.[11]

  • Cell Labeling: Remove the wash buffer from the azide-labeled cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[11]

  • Washing: Remove the staining solution and wash the cells three to four times with pre-warmed cell culture medium to remove any unreacted dye.[11]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for AF 568 (e.g., TRITC/Cy3 filter set).

Protocol 3: Copper-Free Click Chemistry (SPAAC) Labeling of Fixed and Permeabilized Cells

This protocol is suitable for labeling intracellular azide-modified targets.

  • Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]

  • Washing: Wash the cells twice with PBS.

  • Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 5-30 µM in PBS.

  • Labeling: Incubate the fixed and permeabilized cells with the this compound staining solution for 1 hour at room temperature, protected from light.[10]

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the underlying biological pathway relevant to the use of this compound.

G cluster_workflow Experimental Workflow for Live-Cell Labeling A Plate and Culture Cells B Metabolic Labeling with Azide Sugar A->B C Wash to Remove Unincorporated Sugar B->C D Incubate with this compound C->D E Wash to Remove Unreacted Dye D->E F Fluorescence Microscopy Imaging E->F

Caption: A typical experimental workflow for labeling live cells.

N_Linked_Glycosylation cluster_pathway N-Linked Glycosylation Pathway with Metabolic Labeling cluster_er ER Processing cluster_golgi Golgi Processing cluster_detection Detection ER Endoplasmic Reticulum Golgi Golgi Apparatus CellSurface Cell Surface Glycoprotein ClickReaction Copper-Free Click Reaction CellSurface->ClickReaction CoreGlycan Core Glycan Synthesis GlycoproteinER Glycoprotein Folding CoreGlycan->GlycoproteinER Protein Nascent Polypeptide Protein->GlycoproteinER GlycanModification Glycan Trimming and Modification GlycoproteinER->GlycanModification ManNAz Ac4ManNAz uptake and conversion to Azido-Sialic Acid AzideIncorporation Incorporation of Azido-Sialic Acid ManNAz->AzideIncorporation GlycanModification->AzideIncorporation AzideIncorporation->CellSurface AF568 This compound AF568->ClickReaction Fluorescence Fluorescent Signal ClickReaction->Fluorescence

Caption: Metabolic labeling and detection in the N-linked glycosylation pathway.

References

A Comparative Analysis of DBCO Reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal DBCO Reagent for Your Application

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the efficient and specific conjugation of biomolecules in complex biological environments. At the heart of this reaction lies the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly with azides without the need for a cytotoxic copper(I) catalyst.[1][2] The market offers a diverse array of DBCO reagents, each with unique properties that influence reaction kinetics, stability, and hydrophilicity. This guide provides a comprehensive comparative analysis of common DBCO reagents to facilitate an informed selection for your research and development needs.

Performance and Properties: A Quantitative Overview

The efficacy of a DBCO reagent is determined by several key factors, including its reaction rate with an azide, its stability under various conditions, and its solubility in aqueous buffers. The choice of DBCO reagent can significantly impact the outcome of an experiment, from live-cell imaging to the development of antibody-drug conjugates (ADCs).

Reaction Kinetics

The speed of the SPAAC reaction is a critical parameter, especially in applications where rapid labeling is required at low concentrations. The second-order rate constant (k) is a direct measure of the reaction's speed. DBCO reagents generally exhibit fast kinetics, with typical second-order rate constants ranging from approximately 0.1 to 2.0 M⁻¹s⁻¹.[3] However, the structure of the DBCO reagent and the reaction conditions can significantly influence this rate.

Factors that enhance reaction kinetics include the presence of a polyethylene (B3416737) glycol (PEG) linker, which reduces steric hindrance and improves accessibility of the DBCO group.[3][4][5] For instance, a DBCO-PEG5-Trastuzumab conjugate has been shown to react faster than a DBCO-Trastuzumab conjugate without the PEG spacer.[3][4] The reaction buffer and pH also play a crucial role, with higher pH values generally increasing the reaction rate in many common buffers.[3][5]

Table 1: Comparison of SPAAC Second-Order Rate Constants for Different DBCO Constructs

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37
Data sourced from Pringle and Knight (2025).[3]

Table 2: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside
PBS (pH 7)0.32–0.85
HEPES (pH 7)0.55–1.22
Data sourced from Pringle and Knight (2025).[3]
Stability

The stability of the DBCO reagent and the resulting conjugate is paramount for the reliability and reproducibility of experiments, particularly for in vivo applications. DBCO-modified antibodies, for example, have been shown to lose only 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[2] However, the DBCO group can exhibit instability in the presence of certain reducing agents like Tris(2-carboxyethyl)phosphine (TCEP).[6]

In the context of bioconjugate stability in serum, the linkage formed by the SPAAC reaction is generally considered stable.[2] However, the hydrophobicity of the DBCO group itself can sometimes lead to aggregation and faster clearance.[2] When compared to other common bioconjugation chemistries in the presence of Glutathione (GSH), a key tripeptide in serum, the DBCO-azide linkage shows moderate stability.[2]

Table 3: Comparative Stability of Bioconjugation Linkers in the Presence of Glutathione (GSH)

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[2]
BCN-Azide (SPAAC)BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.[2]
Maleimide-ThiolMaleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.[2]
Amide BondNHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[2]
Hydrophilicity

The inherent hydrophobicity of the DBCO core can lead to solubility issues and aggregation, particularly when working with biomolecules in aqueous buffers. To counteract this, many commercially available DBCO reagents are modified with hydrophilic moieties such as PEG spacers or sulfonate groups (sulfo-DBCO). These modifications not only enhance water solubility but can also reduce non-specific binding and improve the pharmacokinetic profile of the resulting bioconjugates. Sulfo-DBCO reagents, in particular, offer significantly improved water solubility, often allowing for reactions to be performed in entirely aqueous media.

Visualizing the Process: From Mechanism to Workflow

To better understand the application of DBCO reagents in SPAAC, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and the key relationships influencing reagent performance.

SPAAC_Mechanism SPAAC Reaction Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Azide Azide Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Bioorthogonal Copper-Free

Caption: SPAAC Reaction Mechanism.

Experimental_Workflow General Experimental Workflow for SPAAC cluster_prep Preparation cluster_modification Modification cluster_reaction Reaction & Purification cluster_analysis Analysis Prep_Biomolecule1 Prepare Biomolecule 1 (e.g., Protein) Activate_DBCO Activate Biomolecule 1 with DBCO Reagent (e.g., DBCO-NHS Ester) Prep_Biomolecule1->Activate_DBCO Prep_Biomolecule2 Prepare Biomolecule 2 (e.g., Small Molecule) Activate_Azide Activate Biomolecule 2 with Azide Prep_Biomolecule2->Activate_Azide Mix Mix Activated Biomolecules Activate_DBCO->Mix Activate_Azide->Mix Incubate Incubate (e.g., 1-4h at RT or O/N at 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze Logical_Relationships Factors Influencing DBCO Reagent Performance cluster_props Properties cluster_performance Performance Metrics Reagent DBCO Reagent Properties Hydrophilicity Hydrophilicity (e.g., PEG, Sulfo) Reagent->Hydrophilicity Sterics Steric Hindrance Reagent->Sterics Functional_Group Functional Group (NHS, Maleimide, etc.) Reagent->Functional_Group Kinetics Reaction Kinetics Hydrophilicity->Kinetics Solubility Solubility & Aggregation Hydrophilicity->Solubility Sterics->Kinetics decreases Stability Stability Functional_Group->Stability

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。